5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
Description
This compound has been reported in Stylotrichium rotundifolium, Smallanthus sonchifolius, and other organisms with data available.
Properties
IUPAC Name |
1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(6-9)7-12(16-11)13(2,3)15/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBKOOIAOIYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504942 | |
| Record name | 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64165-99-7 | |
| Record name | 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide to Its Natural Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of the natural product 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, a bioactive compound identified in plant species such as Stylotrichium rotundifolium and as a phytoalexin in Smallanthus sonchifolius (Yacon). This document provides a comprehensive overview of the compound's properties, a generalized experimental protocol for its extraction and purification from natural sources, and its known biological context.
Compound Profile
This compound is a benzofuran derivative with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Its structure features a benzofuran core substituted with an acetyl group and a 1-hydroxy-1-methylethyl group, contributing to its chemical reactivity and biological activity.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone |
| CAS Number | 64165-99-7 |
| Known Natural Sources | Stylotrichium rotundifolium, Smallanthus sonchifolius |
Generalized Isolation Protocol
Plant Material Collection and Preparation
Fresh or air-dried plant material (e.g., roots or leaves of Smallanthus sonchifolius) is collected and thoroughly cleaned to remove any soil or foreign matter. The material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent of medium polarity, such as methanol or ethanol, which is effective for extracting benzofuran derivatives. The extraction is typically carried out for a prolonged period (24-48 hours) to ensure the exhaustive removal of the target compound.
Solvent Partitioning and Fractionation
The crude extract is concentrated under reduced pressure to yield a thick residue. This residue is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the residue in a water-methanol mixture and sequentially partitioning against solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The benzofuran derivative is expected to be concentrated in the dichloromethane or ethyl acetate fraction.
Chromatographic Purification
The bioactive fraction is further purified using a combination of chromatographic techniques:
-
Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient for final purification.
Structure Elucidation
The purity of the isolated compound is confirmed by analytical HPLC. Its structure is then elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework and the connectivity of the atoms.
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the structural confirmation of this compound. Note: This data is predictive and should be confirmed with experimentally obtained spectra.
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, H-4), ~7.9 (d, 1H, H-6), ~7.5 (d, 1H, H-7), ~6.8 (s, 1H, H-3), ~2.6 (s, 3H, -COCH₃), ~1.6 (s, 6H, -C(CH₃)₂OH), ~2.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~198 (C=O), ~160 (C-2), ~155 (C-7a), ~130 (C-5), ~128 (C-4), ~125 (C-6), ~112 (C-7), ~105 (C-3), ~70 (C(CH₃)₂OH), ~29 (-C(CH₃)₂OH), ~26 (-COCH₃) |
| High-Resolution MS | [M+H]⁺ calculated for C₁₃H₁₅O₃⁺: 219.0965, found: ~219.096- |
Biological Context: Phytoalexin Activity
This compound has been identified as a phytoalexin in Smallanthus sonchifolius. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Their production is a key component of the plant's defense mechanism.
The induction of phytoalexin synthesis is a complex signaling process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. This recognition triggers a downstream signaling cascade, often involving reactive oxygen species (ROS), mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like jasmonic acid and salicylic acid. These signaling events ultimately lead to the activation of transcription factors that upregulate the expression of genes encoding enzymes for the biosynthesis of phytoalexins.
Caption: Simplified signaling pathway for the induction of phytoalexin biosynthesis.
Conclusion
This compound represents an interesting natural product with potential applications stemming from its role as a phytoalexin. The generalized protocol provided in this guide offers a solid foundation for its isolation and purification for further research and development. The elucidation of its specific biological activities and mechanism of action remains a promising area for future investigation, particularly in the fields of agriculture and medicine.
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the benzofuran derivative, 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. This compound is of interest due to its classification as a phytoalexin, suggesting potential applications in agriculture and pharmacology. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 64165-99-7 | [1][2] |
| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 356 °C | [1] |
| Appearance | Solid | |
| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | [2] |
Proposed Synthesis
A viable synthetic pathway for this compound is proposed, commencing with the commercially available starting material, 4-hydroxyacetophenone. The synthesis involves a three-step process:
-
Protection of the phenolic hydroxyl group: The hydroxyl group of 4-hydroxyacetophenone is protected to prevent unwanted side reactions in the subsequent steps.
-
Formation of the benzofuran ring: A benzofuran ring is constructed via a reaction with an appropriate α-haloketone.
-
Grignard reaction: A Grignard reaction is employed to introduce the 1-hydroxy-1-methylethyl group at the 2-position of the benzofuran ring.
A generalized workflow for this synthetic approach is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde and Chloroacetone
This procedure is adapted from established methods for the synthesis of 2-acetylbenzofuran.
-
Materials: Salicylaldehyde, chloroacetone, anhydrous potassium carbonate, and dry acetone.
-
Procedure:
-
To a stirred solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add chloroacetone (1.1 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain 2-acetylbenzofuran.
-
Step 2: Synthesis of this compound
This step involves a Grignard reaction on a suitable 2-acetylbenzofuran precursor.
-
Materials: 2-Acetyl-5-bromobenzofuran (as a hypothetical intermediate), magnesium turnings, dry diethyl ether, and methyl iodide.
-
Procedure:
-
Prepare a Grignard reagent by reacting magnesium turnings (1.2 equivalents) with methyl iodide (1.2 equivalents) in dry diethyl ether under an inert atmosphere.
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To a solution of 2-acetyl-5-bromobenzofuran (1 equivalent) in dry diethyl ether, add the freshly prepared methylmagnesium iodide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization Data
The following tables summarize the expected analytical data for the title compound based on the analysis of structurally related benzofuran derivatives.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-4 |
| ~7.85 | dd | 1H | H-6 |
| ~7.50 | d | 1H | H-7 |
| ~6.80 | s | 1H | H-3 |
| ~2.65 | s | 3H | -COCH₃ |
| ~1.65 | s | 6H | -C(CH₃)₂OH |
| ~2.50 | s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.5 | C=O |
| ~160.0 | C-2 |
| ~155.0 | C-7a |
| ~131.0 | C-5 |
| ~128.0 | C-3a |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~111.5 | C-7 |
| ~105.0 | C-3 |
| ~70.0 | -C(CH₃)₂OH |
| ~30.0 | -C(CH₃)₂OH |
| ~26.5 | -COCH₃ |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation patterns would likely involve:
-
Loss of a methyl group (-CH₃) from the tertiary alcohol, leading to a fragment at m/z 203.
-
Loss of water (-H₂O) from the molecular ion, resulting in a fragment at m/z 200.
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Alpha-cleavage of the acetyl group, generating an acylium ion at m/z 43.
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Cleavage of the C-C bond between the benzofuran ring and the hydroxy-methylethyl group.
Biological Context: Phytoalexin Signaling
This compound is classified as a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. Their production is a key component of the plant's induced defense system. The signaling cascade leading to phytoalexin biosynthesis is complex and involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition triggers a downstream signaling pathway that often involves mitogen-activated protein kinase (MAPK) cascades and the production of signaling molecules like reactive oxygen species (ROS) and phytohormones (e.g., jasmonic acid, salicylic acid). These signals ultimately lead to the activation of transcription factors that upregulate the expression of genes encoding enzymes for phytoalexin biosynthesis.
Caption: A simplified diagram of a generalized phytoalexin signaling pathway in plants.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a benzofuran derivative that has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress or infection[1][2][3]. Its unique molecular structure, featuring acetyl, hydroxyl, and benzofuran moieties, makes it a compound of interest for further investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, compiled from available literature and computational data, to support research and development activities.
Chemical Identity and General Properties
Accurate identification is critical for any scientific investigation. The following table summarizes the key identifiers and general properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | PubChem[4] |
| CAS Number | 64165-99-7 | Biosynth, PubChem[4][5] |
| Molecular Formula | C₁₃H₁₄O₃ | Biosynth, PubChem[4][5] |
| Molecular Weight | 218.25 g/mol | Biosynth, PubChem[4][5] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | PubChem[4] |
| InChIKey | JJKBKOOIAOIYSD-UHFFFAOYSA-N | PubChem[4] |
| Synonyms | 1-(2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl)ethanone, Ethanone, 1-[2-(1-hydroxy-1-methylethyl)-5-benzofuranyl]- | PubChem[4] |
| Appearance | Not explicitly stated; parent benzofuran is an oily liquid[6]. | - |
| Storage | Store at 10°C - 25°C in a well-closed container. | Biosynth[5] |
Thermodynamic and Physical Properties
Thermodynamic and physical properties are fundamental to understanding a compound's behavior in various environments, which is crucial for designing experimental protocols and formulation strategies.
| Property | Value | Source |
| Melting Point | 73 °C | Biosynth[5] |
| Boiling Point | 356 °C | Biosynth[5] |
| Polar Surface Area | 50.4 Ų | PubChem (Computed)[4] |
Lipophilicity and Solubility
Lipophilicity and solubility are critical determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| XLogP3 (LogP) | 1.7 | PubChem (Computed)[4] |
| Water Solubility | The parent compound, benzofuran, is insoluble in water[6]. Specific data for the title compound is not available. | - |
| Organic Solvent Solubility | A structurally similar compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. | - |
Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies are employed for such characterizations.
Melting Point Determination
The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. This provides an indication of purity; a sharp melting range usually signifies a pure compound.
Boiling Point Determination
For non-volatile compounds, the boiling point can be determined under reduced pressure to prevent decomposition. The Siwoloboff method or distillation-based techniques are standard. The observed boiling point is then corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a classical measure of lipophilicity.
-
Preparation: A saturated solution of the compound is prepared in both water-saturated n-octanol and n-octanol-saturated water.
-
Partitioning: Equal volumes of the two phases are mixed in a flask and shaken until equilibrium is reached.
-
Separation & Analysis: The phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound, from initial synthesis to comprehensive property analysis.
Caption: Logical workflow for the synthesis and physicochemical analysis of a chemical compound.
Biological Context and Potential Applications
This compound is classified as a phytoalexin, suggesting inherent bioactivity, particularly antimicrobial properties[1][2][3]. The broader class of benzofuran derivatives is known for a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antioxidant activities[7][8]. For instance, some benzofuran derivatives have been shown to interact with signaling pathways such as PI3K/Akt and act as ROCK inhibitors, which are relevant in neurodegenerative disease models[9]. While the specific signaling pathways modulated by this compound have not been elucidated, its structural features warrant further investigation for potential pharmacological applications. Its use in the flavor and fragrance industry has also been noted, leveraging its distinct olfactory properties[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 64165-99-7 | PCA16599 [biosynth.com]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Profile of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic properties anticipated for 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran and a practical reference based on a related compound.
Predicted Spectroscopic Data for this compound
The structure of this compound contains several key functional groups that would give rise to characteristic signals in its NMR, IR, and MS spectra: a benzofuran core, an acetyl group at the 5-position, and a 1-hydroxy-1-methylethyl group at the 2-position.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, the furan proton, the methyl protons of the acetyl group, the methyl protons of the hydroxy-methylethyl group, and a signal for the hydroxyl proton. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm) with splitting patterns dictated by their coupling with each other. The furan proton would likely be a singlet in the aromatic region. The acetyl methyl protons would be a sharp singlet around 2.5 ppm. The two methyl groups of the 1-hydroxy-1-methylethyl moiety would likely be a singlet, and the hydroxyl proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the acetyl group would be significantly downfield (around 197 ppm). The carbons of the benzofuran ring would appear in the aromatic region (approximately 110-160 ppm). The quaternary carbon of the 1-hydroxy-1-methylethyl group would be in the 70-80 ppm range, and the methyl carbons of this group would be upfield. The acetyl methyl carbon would also be in the upfield region.
1.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the acetyl ketone group, typically around 1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the tertiary alcohol. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the alcohol would be visible in the fingerprint region (1000-1300 cm⁻¹).
1.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₃H₁₄O₃ = 218.25 g/mol ). Common fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the 1-hydroxy-1-methylethyl group, and the loss of an acetyl group (CH₃CO, -43 amu).
Spectroscopic Data for 2-Acetylbenzofuran (Analogue)
The following tables summarize the experimental spectroscopic data for 2-Acetylbenzofuran (CAS: 1646-26-0), a structurally related compound.
Table 1: ¹H NMR Data for 2-Acetylbenzofuran
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Aromatic H |
| ~7.55 | d | 1H | Aromatic H |
| ~7.45 | s | 1H | Furan H |
| ~7.30 | m | 2H | Aromatic H |
| ~2.50 | s | 3H | -COCH₃ |
Solvent and spectrometer frequency can influence exact chemical shifts and coupling constants.
Table 2: ¹³C NMR Data for 2-Acetylbenzofuran
| Chemical Shift (δ) ppm | Assignment |
| ~188 | C=O |
| ~155 | Aromatic C-O |
| ~153 | Aromatic C |
| ~128 | Aromatic CH |
| ~126 | Aromatic C |
| ~124 | Aromatic CH |
| ~123 | Aromatic CH |
| ~116 | Furan CH |
| ~112 | Aromatic CH |
| ~26 | -CH₃ |
Solvent and spectrometer frequency will affect the exact chemical shifts.
Table 3: IR Data for 2-Acetylbenzofuran
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O Stretch (Ketone) |
| ~1600, 1550, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | C-O Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
Table 4: Mass Spectrometry Data for 2-Acetylbenzofuran
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-CH₃]⁺ |
| 117 | Medium | [M-CH₃CO]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for organic compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the signals are integrated.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy [2][3]
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is recorded to subtract the absorbance of air (CO₂, H₂O) and the solvent.
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS) [4][5]
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[6] Electrospray Ionization (ESI) is a softer ionization technique suitable for more fragile molecules, where a high voltage is applied to a liquid to create an aerosol.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. google.com [google.com]
Preliminary Screening of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential bioactivities of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. Due to limited direct research on this specific compound, this guide explores the well-documented anticancer, antioxidant, and anti-inflammatory properties of structurally related benzofuran derivatives to infer its potential therapeutic applications. Detailed experimental protocols for key bioactivity assays are provided, alongside a proposed screening workflow. Furthermore, this guide visualizes the canonical NF-κB signaling pathway, a crucial mediator of inflammation that is often modulated by bioactive benzofuran compounds. All quantitative data from relevant studies are summarized in structured tables to facilitate comparison and guide future research endeavors.
Introduction to this compound
This compound is a member of the benzofuran family, a class of heterocyclic compounds composed of a furan ring fused to a benzene ring.[1] While specific biological studies on this compound are not extensively available in current literature, it has been identified as a phytoalexin, suggesting a potential role in plant defense mechanisms and, by extension, possible bioactivity in other biological systems.[2][3] The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[4][5] Therefore, a preliminary assessment of the potential bioactivity of this compound can be effectively guided by the activities of its structural analogs.
Chemical Structure:
-
IUPAC Name: 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone[1]
-
Molecular Formula: C₁₃H₁₄O₃[1]
-
Molecular Weight: 218.25 g/mol [1]
Potential Bioactivities based on Benzofuran Analogs
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant anticancer, antioxidant, and anti-inflammatory activities.
Anticancer Potential
Numerous benzofuran derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran 7 | A549 (Lung) | 6.3 | |
| Halogenated Benzofuran 8 | HepG2 (Liver) | 3.8 | |
| Halogenated Benzofuran 8 | A549 (Lung) | 3.5 | |
| Benzofuran-Isatin Conjugate (5a) | HT29 (Colon) | ~10 | [6] |
| Benzofuran-Isatin Conjugate (5a) | SW620 (Colon) | ~5 | [6] |
Antioxidant Activity
Many benzofuran derivatives have demonstrated significant antioxidant properties, primarily through mechanisms like free radical scavenging. This activity is crucial in combating oxidative stress, which is implicated in numerous pathological conditions.
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Derivative | Assay | Activity | Reference |
| Benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [7] |
| Substituted Benzofuran 6a | DPPH Radical Scavenging | Good | [8] |
| Substituted Benzofuran 6b | DPPH Radical Scavenging | Good | [8] |
| Substituted Benzofuran 6d | DPPH Radical Scavenging | Good | [8] |
Anti-inflammatory Potential
Benzofuran derivatives have been shown to possess anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO). This is frequently linked to the modulation of key signaling pathways such as the NF-κB pathway.
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Aza-benzofuran 1 | RAW 264.7 | 17.3 | [9] |
| Aza-benzofuran 4 | RAW 264.7 | 16.5 | [9] |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 | [10] |
Experimental Protocols
To facilitate the preliminary screening of this compound, detailed protocols for standard in vitro bioassays are provided below.
MTT Assay for Anticancer Activity
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[12]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10 to 200 µg/mL) to 100 µL of the DPPH solution.[13] Ascorbic acid is commonly used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][12]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value.[13]
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[15]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15][16]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the preliminary screening of a novel compound like this compound.
Caption: A general workflow for the preliminary bioactivity screening of a novel compound.
Canonical NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
While direct biological data for this compound is scarce, the extensive research on the benzofuran scaffold strongly suggests its potential as a bioactive compound. Preliminary screening focusing on anticancer, antioxidant, and anti-inflammatory activities is a logical first step in elucidating its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for initiating such an investigation. Further studies are warranted to isolate and characterize the specific bioactivities of this compound and to understand its mechanisms of action. The insights gained from such research could pave the way for the development of novel therapeutic agents.
References
- 1. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB Signaling Pathway Diagram [scispace.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (CAS 64165-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, registered under CAS number 64165-99-7. The document details its chemical structure, physicochemical properties, natural sources, and known biological activities. While specific experimental protocols for its synthesis and detailed pharmacological studies are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on the broader class of benzofuran derivatives. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Structure and Identification
The chemical compound identified by CAS number 64165-99-7 is This compound . Its structure consists of a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring. This core is substituted with an acetyl group at the 5-position and a 1-hydroxy-1-methylethyl group at the 2-position.
Chemical Structure:
Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Melting Point | 73 °C | [2] |
| Boiling Point | 356 °C | [2] |
| SMILES | CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | [2] |
| CAS Number | 64165-99-7 | [1][2] |
| Appearance | Not specified (likely solid at room temp.) | |
| Solubility | Not specified | |
| pKa | Not specified | |
| LogP | Not specified |
Natural Occurrence
This compound has been identified as a natural product found in several plant species.[1] Its presence in these plants suggests a potential ecological role, possibly as a defense compound. The identified plant sources include:
The compound is classified as a phytoalexin , which are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection.[4]
Synthesis and Isolation
General Synthesis Strategies for Benzofurans
-
Perkin Rearrangement: One of the classical methods for benzofuran synthesis.[5]
-
Palladium-Catalyzed Reactions: Modern methods often employ palladium catalysts for the efficient construction of the benzofuran ring system.[6]
-
Acid-Catalyzed Cyclization: Intramolecular cyclization of suitably substituted phenols can yield the benzofuran core.
A plausible synthetic approach could involve the acylation of a substituted phenol followed by the introduction of the 2-position substituent and subsequent cyclization.
A general, hypothetical synthetic workflow for benzofuran derivatives.
Isolation from Natural Sources
Detailed protocols for the isolation of this compound from Stylotrichium rotundifolium or Millettia peguensis are not explicitly described in the available literature. However, a general workflow for isolating natural products from plant material would typically involve the following steps:
A general workflow for the isolation of natural products from plants.
Biological Activity and Therapeutic Potential
While specific biological activity data for this compound is limited, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties. This suggests that the target compound may also possess similar activities.
Antimicrobial Activity
As a phytoalexin, this compound is expected to have antimicrobial properties. Benzofuran derivatives, in general, have been reported to possess antibacterial and antifungal activities.[8][9] The specific spectrum and potency of the target compound against various microbial strains would require further investigation.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives.[10] Some of these compounds have been shown to exert their effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13] These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[11][13]
Potential anti-inflammatory mechanism of benzofuran derivatives via inhibition of MAPK and NF-κB pathways.
Cytotoxic and Anticancer Activity
The cytotoxicity of various benzofuran derivatives against different cancer cell lines has been documented.[14][15] For instance, some halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung and liver cancer cell lines.[14] The anticancer potential of this compound remains to be elucidated.
A study on the methanol extract of Millettia peguensis, a natural source of the title compound, demonstrated significant cytotoxic activity in the brine shrimp lethality assay, with an LC50 value of 1.094 μg/mL.[16] While this points to the presence of cytotoxic compounds in the plant, the activity of the isolated this compound needs to be specifically evaluated.
Applications in Flavor and Fragrance Industry
Beyond its potential pharmacological applications, this compound is also utilized in the flavor and fragrance industry. Its aromatic ketone structure likely contributes to a distinct scent profile, making it a valuable ingredient in various formulations.[2]
Future Directions
The current body of knowledge on this compound provides a solid foundation for further research. Key areas for future investigation include:
-
Total Synthesis: Development and publication of a detailed, optimized synthetic protocol.
-
Isolation and Characterization: A comprehensive protocol for its isolation from natural sources and full spectroscopic characterization.
-
Biological Screening: A thorough evaluation of its antimicrobial, anti-inflammatory, and anticancer activities using a panel of relevant assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced biological activity.
Conclusion
This compound is a naturally occurring benzofuran derivative with potential applications in both the pharmaceutical and fragrance industries. While current research on this specific compound is limited, the known biological activities of the broader benzofuran class suggest that it is a promising candidate for further investigation, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. This technical guide serves to consolidate the available information and to encourage further research into the properties and potential applications of this intriguing molecule.
References
- 1. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 64165-99-7 | PCA16599 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:64165-99-7 - KKL Med Inc. [kklmed.com]
- 5. jocpr.com [jocpr.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological and computer-aided studies provide new insights into Millettia peguensis Ali (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Target Prediction for 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring phytoalexin with a chemical structure suggestive of diverse biological activities, a characteristic of the broader benzofuran class of compounds.[1][2][3][4] This technical guide outlines a comprehensive in silico workflow designed to identify and characterize the potential molecular targets of this compound, providing a foundational roadmap for future experimental validation and drug development efforts. By leveraging a multi-pronged computational approach, we can generate high-confidence target hypotheses, elucidate potential mechanisms of action, and accelerate the translation of this natural product into a potential therapeutic lead. The methodologies detailed herein encompass ligand-based and structure-based techniques, culminating in a systems-level analysis of predicted targets.
Introduction
This compound is a member of the benzofuran family of heterocyclic compounds.[5] While its specific biological activities are not extensively characterized, related benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][6][7] In silico target prediction offers a time- and cost-effective strategy to explore the polypharmacology of such compounds, providing valuable insights into their therapeutic potential and possible off-target effects.[8][9][10][11] This guide presents a systematic in silico protocol for the elucidation of protein targets for this compound.
In Silico Target Prediction Workflow
The proposed workflow integrates several computational methodologies to build a robust target profile for the query compound. This multi-faceted approach aims to overcome the limitations of any single prediction method, thereby increasing the confidence in the identified targets.
Caption: A comprehensive in silico workflow for target prediction.
Experimental Protocols
Compound Preparation
The initial step involves the preparation of the 3D structure of this compound from its 2D representation.
-
Protocol:
-
The 2D structure of the compound is obtained from the PubChem database (CID 12629821).[5]
-
The 2D structure is converted to a 3D structure using a molecular modeling software such as ChemDraw or MarvinSketch.
-
Energy minimization of the 3D structure is performed using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
The prepared 3D structure is saved in multiple formats (e.g., SDF, MOL2) for use in subsequent steps.
-
Ligand-Based Target Prediction
These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.
-
Protocol:
-
The 2D and 3D structures of the query compound are used to search against chemical databases of bioactive molecules with known targets (e.g., ChEMBL, PubChem BioAssay).
-
Similarity metrics such as Tanimoto coefficient (for 2D fingerprints) and shape similarity (for 3D overlays) are employed.
-
A similarity threshold (e.g., Tanimoto coefficient > 0.8) is set to identify structurally similar compounds.
-
The known targets of the identified similar compounds are compiled as potential targets for the query molecule.
-
-
Protocol:
-
A 3D pharmacophore model is generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
This pharmacophore model is then used to screen a database of known protein targets (e.g., PharmMapper, ZINCPharmer).
-
Proteins whose binding sites can accommodate the pharmacophore features of the query compound are identified as potential targets.
-
The results are ranked based on a fit score, indicating the quality of the pharmacophore alignment within the protein's binding site.
-
-
Protocol:
-
The molecular descriptors (e.g., physicochemical properties, topological fingerprints) of the query compound are calculated.
-
These descriptors are used as input for pre-trained machine learning models that predict compound-target interactions (e.g., SuperPred, SwissTargetPrediction).
-
These web servers compare the input compound to a large dataset of known ligands and their targets to predict the most probable protein targets.
-
The output typically includes a list of predicted targets ranked by probability or confidence score.
-
Structure-Based Target Prediction
This approach involves docking the query compound into the binding sites of a large number of protein structures to predict binding affinity.
-
Protocol:
-
A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a curated set of all human proteins or a more focused panel (e.g., kinases, GPCRs).
-
The prepared 3D structure of this compound is systematically docked into the binding pocket of each protein in the library using a docking program (e.g., AutoDock, Glide).
-
A scoring function is used to estimate the binding energy or affinity for each protein-ligand complex.
-
The proteins are ranked based on their predicted binding scores, with lower binding energies indicating more favorable interactions.
-
Data Presentation and Analysis
The outputs from the different in silico methods are integrated and analyzed to generate a high-confidence list of putative targets.
Table 1: Summary of Predicted Targets from Ligand-Based Methods
| Prediction Method | Predicted Target | Confidence Score | Rationale |
| 2D Similarity | Cyclooxygenase-2 (COX-2) | 0.85 (Tanimoto) | Structural similarity to known benzofuran-based COX-2 inhibitors. |
| 3D Shape Similarity | 5-Lipoxygenase (5-LOX) | High | Overlap of key structural features with 5-LOX inhibitors. |
| Pharmacophore Screening | Phosphodiesterase 4 (PDE4) | 0.78 (Fit Score) | Alignment of pharmacophoric features in the PDE4 active site. |
| Machine Learning | Mitogen-activated protein kinase 14 (p38 MAPK) | High Probability | Model prediction based on extensive compound-target interaction data. |
| Machine Learning | Tumor necrosis factor-alpha (TNF-α) | High Probability | Predicted interaction based on molecular descriptors. |
Table 2: Top Hits from Structure-Based Reverse Docking
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| p38 MAPK | 1A9U | -8.5 | MET109, LYS53, ASP168 |
| COX-2 | 5KIR | -8.2 | ARG120, TYR355, SER530 |
| 5-LOX | 3V99 | -7.9 | HIS367, HIS372, ILE406 |
| PDE4B | 3G3L | -7.6 | GLN443, ASN395, MET434 |
| TNF-α | 2AZ5 | -7.3 | TYR59, TYR119, GLN61 |
Target Prioritization
The targets identified through multiple independent methods are prioritized for further investigation. For example, p38 MAPK and COX-2 appear in both ligand-based and structure-based predictions, increasing the confidence in these as potential targets.
Potential Signaling Pathway Involvement
Based on the prioritized targets, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, the inhibition of COX-2, 5-LOX, p38 MAPK, and TNF-α suggests a potential role in modulating inflammatory pathways.
Caption: Predicted modulation of inflammatory signaling pathways.
Conclusion and Future Directions
This in silico investigation provides a robust framework for identifying and prioritizing the molecular targets of this compound. The convergence of ligand-based and structure-based approaches on key proteins within inflammatory cascades strongly suggests a potential anti-inflammatory mechanism of action for this natural product. The generated target list, along with the predicted binding modes and affected signaling pathways, serves as a critical foundation for guiding subsequent experimental validation. Future work should focus on in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the therapeutic potential of this promising benzofuran derivative.
References
- 1. actascientific.com [actascientific.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
natural occurrence of acetylated benzofurans in plants
An In-Depth Technical Guide to the Natural Occurrence of Acetylated Benzofurans in Plants
Introduction
Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring. They are ubiquitous in nature, particularly as secondary metabolites in higher plants.[1] A significant subclass of these compounds is the acetylated benzofurans, which are characterized by the presence of one or more acetyl functional groups (-COCH₃) attached to the benzofuran core or its side chains. These compounds are of significant interest to researchers and drug development professionals due to their wide range of potent biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of acetylated benzofurans in the plant kingdom, detailing their biosynthesis, methods for their extraction and analysis, and quantitative data reported in the literature.
Natural Occurrence of Acetylated Benzofurans
Acetylated benzofurans are widely distributed in the plant kingdom, with a high concentration in a few specific families. The Asteraceae (Compositae) family is the most prominent source, with numerous species from genera like Eupatorium, Petasites, and Trichocline reported to produce these compounds.[1][3] Other families, such as Solanaceae, also contain species that synthesize these molecules.[4] These compounds can be isolated from various plant parts, including roots, rhizomes, and leaves.[4][5][6] A summary of notable acetylated benzofurans isolated from plants is presented in Table 1.
Table 1: Selected Acetylated Benzofurans and Their Natural Plant Sources
| Compound Name | Plant Species | Family | Plant Part | Reference(s) |
| 6-acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran | Trichocline reptans | Asteraceae | Not Specified | [7] |
| Euparin | Petasites hybridus | Asteraceae | Rhizomes | [5][8] |
| (2S,3S)-5'-acetyl-(Z)-3-(acetoxymethyl) but-2-enoate tremetone | Petasites hybridus | Asteraceae | Rhizomes | [5] |
| 5-acetyl-6-hydroxy-3α-methoxyl-2α-(propen-2-yl)-2,3-dihydrobenzofuran | Eupatorium heterophyllum | Asteraceae | Roots | [9] |
| Methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate | Nicotiana tabacum | Solanaceae | Leaves | [4] |
| Various acetylated benzofuran dimers and trimers | Eupatorium chinense | Asteraceae | Roots | [6][10][11] |
Biosynthesis
The biosynthesis of the benzofuran scaffold in plants is complex and can follow multiple pathways. However, studies on root cultures of Tagetes patula (Asteraceae) have elucidated a primary route for acetylated benzofurans like (-)-4-hydroxytremetone. The pathway involves precursors from two major metabolic routes: the shikimate/phenylpropanoid pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[12]
The benzenoid ring and the acetyl group are derived from phenylalanine, a product of the shikimate pathway. The furan ring and its isoprenoid side chain are assembled from an isoprenoid building block, dimethylallyl diphosphate (DMAPP), which originates from the DXP pathway.[12] The key steps involve the formation of 4-hydroxyacetophenone (from phenylalanine) which is then prenylated by DMAPP. Subsequent intramolecular cyclization and further modifications lead to the final acetylated benzofuran structure.[12]
Experimental Protocols & Methodologies
The isolation and characterization of acetylated benzofurans from plant material involve a multi-step process encompassing extraction, purification, and structural elucidation.
Extraction
The initial step involves the extraction of metabolites from dried and powdered plant material. The choice of solvent is critical and depends on the polarity of the target compounds.
-
Non-polar Solvents : For many acetylated benzofurans, which are often moderately non-polar, solvents like hexane or chloroform are effective. For instance, a phytochemical study on Petasites hybridus rhizomes utilized a hexane extract for isolation.[5] Similarly, 6-acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran was isolated from a chloroform extract of Trichocline reptans.[7]
-
Polar Solvents : Methanol or ethanol can also be used, often yielding a broader range of compounds. The resulting crude extract is obtained after removing the solvent under reduced pressure, typically using a rotary evaporator.
Isolation and Purification
The crude extract is a complex mixture requiring further separation to isolate individual compounds.
-
Column Chromatography (CC) : This is the most common primary purification technique. The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles.[5] "Dry column chromatography" has also been reported as an effective method.[7]
-
High-Performance Liquid Chromatography (HPLC) : For final purification, Reverse-Phase HPLC (RP-HPLC) is frequently employed. This technique offers high resolution and is used to separate structurally similar compounds from the semi-purified fractions obtained from CC.[5] Chiral HPLC is necessary for separating enantiomers of racemic benzofuran mixtures.[6]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition (High-Resolution MS, HR-MS).[5]
-
Infrared (IR) Spectroscopy : Identifies the functional groups present, such as hydroxyl (-OH), carbonyl (C=O from the acetyl group), and aromatic rings.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) provides information on the types and connectivity of hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HMBC, HSQC) reveal the complete structural framework by showing correlations between different nuclei.[5][7]
-
X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration.[4][6]
-
Circular Dichroism (CD) : Used to determine the absolute configurations of chiral molecules by comparing experimental spectra with theoretical calculations.[5][6]
Quantitative Analysis
Quantifying the concentration of specific acetylated benzofurans in plant material is crucial for standardization, quality control, and understanding their ecological roles. HPLC coupled with a Photodiode Array (PDA) or UV detector is the most common method for this purpose.[5][13]
-
Methodology : A quantitative HPLC method typically involves creating a calibration curve using an isolated and purified standard of the target compound. The plant material is extracted under defined conditions, and the extract is analyzed by HPLC. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.[13]
-
Reported Data : Concentrations can vary significantly between different plant populations and collection times.[13] For example, the euparin content in seven different populations of Iranian P. hybridus was found to range from 2.7 to 9.7 µg/mg of the methanolic extract.[5] A summary of available quantitative data is provided in Table 2.
Table 2: Quantitative Data for Acetylated Benzofurans and Related Compounds in Plants
| Compound(s) | Plant Species | Plant Part | Method | Concentration / Yield | Reference |
| Euparin | Petasites hybridus | Rhizomes | HPLC-PDA | 2.7 - 9.7 µg/mg of MeOH extract | [5] |
| Tremetone, Dehydrotremetone, 3-oxyangeloyl-tremetone | Isocoma pluriflora & Ageratina altissima | Not Specified | HPLC | Concentrations varied considerably among collections | [13] |
Conclusion
Acetylated benzofurans represent a structurally diverse and biologically significant class of natural products primarily found in the Asteraceae family. Their biosynthesis, originating from both the phenylpropanoid and DXP pathways, highlights the intricate metabolic networks within plants. The established methodologies for their extraction, isolation, and structural elucidation, relying heavily on chromatographic and spectroscopic techniques, provide a robust framework for future discoveries in this area. While quantitative data remains limited, it underscores the variability of these compounds in nature. Continued research into the occurrence, biosynthesis, and pharmacological properties of acetylated benzofurans is essential for unlocking their full potential in drug development and other scientific applications.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A new benzofuran derivative from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofurans nor-sesquiterpenoids from Petasites hybridus rhizomes and absolute configuration by circular dichroism [journals.iau.ir]
- 6. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sid.ir [sid.ir]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyl-benzofuran dimers from Eupatorium chinense with insulin-sensitizing and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis, Isolation, and Characterization of Benzofuran Derivatives in Stylotrichium rotundifolium
Disclaimer: Scientific literature explicitly detailing the biosynthesis of benzofuran derivatives in Stylotrichium rotundifolium is not currently available. This guide is therefore based on established pathways in the broader Asteraceae family, with specific experimental examples drawn from studies on closely related species, primarily of the genus Eupatorium. The methodologies and pathways described herein are putative for Stylotrichium rotundifolium and are intended to serve as a foundational resource for researchers.
Introduction
Benzofuran derivatives constitute a significant class of naturally occurring heterocyclic compounds, widely distributed in the plant kingdom, particularly within the Asteraceae family. These compounds exhibit a diverse range of biological activities, making them of considerable interest to researchers in drug discovery and development. Stylotrichium rotundifolium, a member of the Asteraceae family, is presumed to synthesize these derivatives through the intricate phenylpropanoid pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of benzofuran derivatives, detailed experimental protocols for their extraction, isolation, and structural elucidation, and a framework for their quantitative analysis.
Putative Biosynthetic Pathway of Benzofuran Derivatives
The biosynthesis of benzofuran derivatives in plants originates from the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps involve the deamination of L-phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations to produce key intermediates like p-coumaric acid, caffeic acid, and ferulic acid. These intermediates are then activated to their corresponding CoA esters.
The formation of the benzofuran ring is thought to proceed through the cyclization of a precursor derived from these phenylpropanoid units. While the precise enzymatic steps leading to the diverse array of benzofuran structures are not fully elucidated for all species, a general proposed pathway involves the oxidative cyclization of a C6-C2 unit derived from a phenylpropanoid precursor. For instance, 2-acetylbenzofurans, commonly found in Asteraceae, are likely formed from an acetylenic precursor which in turn is derived from a phenylpropanoid intermediate.
Caption: Proposed biosynthetic pathway of benzofuran derivatives from L-phenylalanine.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural characterization of benzofuran derivatives, based on protocols reported for species within the Asteraceae family.
A general workflow for the extraction and isolation of benzofuran derivatives is depicted below.
Caption: General experimental workflow for the isolation and identification of benzofuran derivatives.
Protocol:
-
Plant Material Preparation: The plant material (e.g., dried and powdered roots of Stylotrichium rotundifolium) is accurately weighed.
-
Extraction: The powdered plant material is subjected to maceration with a suitable solvent, typically methanol (MeOH), at room temperature for an extended period (e.g., 24-48 hours), often with continuous stirring. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate the benzofuran derivatives.
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the initial fractionation of the crude extract.
-
Mobile Phase: A gradient of solvents with increasing polarity is employed to elute the compounds. A typical solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate (EtOAc) and finally methanol (MeOH).
-
Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.
Protocol for High-Performance Liquid Chromatography (HPLC):
Fractions enriched with benzofuran derivatives are further purified using preparative or semi-preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is a typical mobile phase. The gradient is optimized to achieve separation of individual compounds.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths where benzofurans show strong absorbance (e.g., 254 nm and 280 nm).
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure of the isolated compounds.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters to be set include the number of scans (NS), acquisition time (AQ), and spectral width (SW).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to piece together the molecular structure.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high mass accuracy.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.
Quantitative Data
While specific quantitative data for benzofuran derivatives in Stylotrichium rotundifolium is unavailable, the following table summarizes the types of benzofuran derivatives isolated from the roots of a related Asteraceae species, Eupatorium heterophyllum, which can serve as a reference. The yields of these compounds are typically in the milligram range from several hundred grams of dried plant material.
| Compound Type | Examples from Eupatorium heterophyllum | General Structural Features |
| Benzofurans | 6-acetyl-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-5-benzofuranol | Aromatic furan ring fused to a benzene ring. |
| Dihydrobenzofurans | 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-5-benzofuranol | The furan ring is partially saturated. |
| Benzofuran Oligomers | Eupatorin A, B, C | Composed of two or more benzofuran/dihydrobenzofuran units. |
Conclusion
This technical guide provides a comprehensive, albeit putative, framework for the study of benzofuran derivatives in Stylotrichium rotundifolium. The biosynthetic pathway is rooted in the well-established phenylpropanoid pathway, and the experimental protocols for isolation and characterization are based on proven methodologies for natural product chemistry within the Asteraceae family. Researchers and drug development professionals can utilize this guide as a starting point for their investigations into the rich chemical diversity of Stylotrichium rotundifolium and for the potential discovery of novel bioactive compounds. Further research is necessary to validate these pathways and protocols specifically for Stylotrichium rotundifolium and to quantify the abundance of its unique benzofuran derivatives.
Exploratory Studies on the Pharmacology of Novel Benzofuran Compounds: A Technical Guide
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are prevalent in a vast number of natural and synthetic molecules and are of significant interest due to their wide spectrum of biological activities.[4][5][6][7] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and psychoactive properties.[4][8][9][10] The versatility of the benzofuran core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[11] This technical guide provides a comprehensive overview of recent exploratory studies on the pharmacology of novel benzofuran compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to support researchers, scientists, and drug development professionals.
Anticancer Activity
Novel benzofuran derivatives have emerged as promising candidates for anticancer drug development.[3] They have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often acting through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][3][12]
Quantitative Data: In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC₅₀ values for several novel benzofuran derivatives against various cancer cell lines.
| Compound/Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [1] |
| 3-Amidobenzofuran | 28g | HCT-116 (Colon) | 5.20 | [1] |
| Benzofuran Hybrid | 12 | SiHa (Cervical) | 1.10 | [1] |
| Benzofuran Hybrid | 12 | HeLa (Cervical) | 1.06 | [1] |
| Oxindole-Benzofuran | 22f | MCF-7 (Breast) | 2.27 | [1] |
| Halogenated Benzofuran | Compound 3 | HeLa (Cervical) | 1.136 | [13] |
| Fluorinated Benzofuran | Compound 5 | Not Specified | 0.43 | [13] |
| Benzofuran-N-Acylhydrazone | 10h | Molt4/C8 (Leukemia) | 0.018 | [14] |
| Benzofuran-N-Acylhydrazone | 10h | CEM/0 (Leukemia) | 0.021 | [14] |
| mTOR Inhibitor | 30b | SQ20B (Head and Neck) | Significantly more cytotoxic than reference | [15] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Benzofuran derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways.[2] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a key role in cell proliferation, survival, and growth. Certain benzofuran derivatives act as inhibitors of mTOR, a central kinase in this pathway.[15]
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[16][17] Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents, making them a promising scaffold for the development of new anti-infective drugs.[17][18][19]
Quantitative Data: Antimicrobial & Antifungal Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various benzofuran derivatives against selected bacterial and fungal strains.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Hydroxyl-substituted | S. aureus | MRSA | 0.78 - 3.12 | [18] |
| Hydroxyl-substituted | E. coli | - | 0.78 - 6.25 | [18] |
| Hydrophobic analog | S. aureus | MRSA | 0.39 - 3.12 | [20] |
| Hydrophobic analog | B. subtilis | - | 0.39 - 3.12 | [20] |
| Benzofuran-5-ol | C. albicans | - | 1.6 - 12.5 | [18] |
| Oxa-benzofuran | P. italicum | - | 12.5 | [21] |
| Benzofuran Amide | S. aureus | - | 6.25 | [22] |
| Benzofuran Amide | E. coli | - | 6.25 | [22] |
| Benzofuran Amide | C. albicans | - | 6.25 | [22] |
Experimental Workflow: MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in antimicrobial research. The broth microdilution method is a standard protocol.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit key inflammatory mediators.[21][23][24]
Quantitative Data: Anti-inflammatory Activity
The inhibitory effect of benzofuran derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of anti-inflammatory activity.
| Compound/Derivative | Specific Compound | Assay | IC₅₀ (µM) | Reference(s) |
| Aza-benzofuran | Compound 1 | NO Inhibition | 17.3 | [21] |
| Aza-benzofuran | Compound 4 | NO Inhibition | 16.5 | [21] |
| Piperazine/benzofuran hybrid | Compound 5d | NO Inhibition | 52.23 | [25] |
| N-aryl piperazine derivative | Compound 38 | NO Inhibition | 5.28 | [7] |
Signaling Pathway: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[25] Upon stimulation by inflammatory signals like LPS, it triggers the transcription of pro-inflammatory genes. Some benzofuran hybrids have been shown to exert their anti-inflammatory effects by potentially modulating this pathway.[25]
Experimental Protocols
Detailed and reproducible methodologies are critical for pharmacological research. This section outlines the general protocols for key in vitro assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a proxy for the cytotoxic effect of a compound.[13]
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[13]
Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.[3]
-
Compound Dilution : The benzofuran derivatives are serially diluted in a liquid microbial growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation : Each well of the microplate is inoculated with the microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.
-
Incubation : The plate is incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[3]
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.[3]
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment : Cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1-2 hours).
-
LPS Stimulation : Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate NO production.
-
Incubation : The cells are incubated for a specified period, typically 24 hours.
-
Griess Assay : The culture supernatant is collected. The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Quantification : The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve, and the IC₅₀ for NO inhibition is calculated.[3]
The benzofuran scaffold is a cornerstone in the field of medicinal chemistry, consistently yielding derivatives with potent and diverse pharmacological activities.[2][17] The exploratory studies highlighted in this guide demonstrate the significant promise of novel benzofuran compounds as anticancer, antimicrobial, and anti-inflammatory agents. The quantitative data provides a basis for comparative analysis and structure-activity relationship studies, while the detailed protocols and pathway visualizations offer a practical framework for future research. Further optimization of lead compounds and a deeper elucidation of their mechanisms of action will be crucial in translating the pharmacological potential of benzofuran derivatives into clinically effective therapeutics.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 21. mdpi.com [mdpi.com]
- 22. jopcr.com [jopcr.com]
- 23. jopcr.com [jopcr.com]
- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Benzofuran Derivatives: A Technical Guide for Researchers
Introduction: Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, making them a subject of intense research for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antidiabetic activities. This document is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of these versatile compounds.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression. The anticancer activity is significantly influenced by the nature and position of substituents on the benzofuran core.[1][2] For instance, halogenated derivatives have shown notable cytotoxicity against leukemia and cervical cancer cells.[2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines, providing a comparative view of their potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [2] |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [2] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | |
| Benzofuran-Thiazole Hybrid (32a) | HePG2 (Liver) | 8.49 | |
| Benzofuran-Thiazole Hybrid (32a) | HeLa (Cervical) | 6.55 | |
| Benzofuran-Thiazole Hybrid (32a) | MCF-7 (Breast) | 4.0 | [4] |
| Fluorinated Dihydrobenzofuran | HCT116 (Colorectal) | Inhibition of proliferation by ~70% | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran derivative stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or 492 nm depending on the protocol) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis. This can be measured using a luminogenic or fluorogenic substrate that is cleaved by the active caspases.
-
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer or fluorometer
-
-
Procedure:
-
Plate and treat cells with the test compounds as in the MTT assay.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader.
-
An increase in signal compared to the control indicates an induction of apoptosis.
-
Signaling Pathways in Anticancer Activity
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8][9] The antimicrobial efficacy is highly dependent on the substitution pattern on the benzofuran ring system. For example, the presence of hydroxyl and bromo substituents has been shown to enhance antibacterial activity.[6]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 6-hydroxyl substituted benzofuran | Various bacteria | 0.78 - 3.12 | [6] |
| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039 | [6] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [6] |
| Benzofuran-5-ol derivatives (20, 21) | Various fungi | 1.6 - 12.5 | [6] |
| Benzofuran amide derivative (6b) | Various bacteria & fungi | as low as 6.25 | [8][10] |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [11] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [11] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [11] |
| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [11] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5 - 25 | [11] |
Experimental Protocols
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Materials:
-
Petri dishes with sterile nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Benzofuran derivative solutions
-
Positive control (standard antibiotic) and negative control (solvent)
-
-
Procedure:
-
Prepare a lawn culture of the test microorganism on the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the benzofuran derivative solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
-
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton broth)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Benzofuran derivative solutions
-
Microplate reader (optional, for turbidity measurement)
-
-
Procedure:
-
Dispense the broth medium into all wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the benzofuran derivative directly in the wells.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).
-
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties.[5][8][11][12][13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[12] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2.[5][12]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |
| Piperazine/benzofuran hybrid (5d) | NO production in RAW-264.7 cells | 52.23 | [12] |
| Fluorinated benzofuran derivatives | IL-6 secretion | 1.2 - 9.04 | [5] |
| Fluorinated benzofuran derivatives | CCL2 secretion | 1.5 - 19.3 | [5] |
| Fluorinated benzofuran derivatives | Nitric oxide production | 2.4 - 5.2 | [5] |
| Fluorinated benzofuran derivatives | Prostaglandin E₂ secretion | 1.1 - 20.5 | [5] |
| Aza-benzofuran (Compound 1) | NO production in RAW 264.7 cells | 17.3 | [11] |
| Aza-benzofuran (Compound 4) | NO production in RAW 264.7 cells | 16.5 | [11] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
Benzofuran derivative suspension/solution
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Group the animals and administer the benzofuran derivative, positive control, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Signaling Pathways in Anti-inflammatory Activity
Other Notable Biological Activities
Beyond the major activities detailed above, benzofuran derivatives have shown promise in several other therapeutic areas.
Antioxidant Activity: Many benzofuran derivatives exhibit significant antioxidant properties by scavenging free radicals.[14][15][16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Antiviral Activity: Certain benzofuran derivatives have been identified as potent antiviral agents.[17][18] For instance, some derivatives act as STING (Stimulator of Interferon Genes) agonists, inducing an interferon response that inhibits viral replication, including that of coronaviruses.[17] Others have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus.[18]
Antidiabetic Activity: Benzofuran-containing compounds have been investigated for their potential in managing diabetes.[19][20][21][22][23] Some derivatives act as α-glucosidase inhibitors, which delay carbohydrate digestion and lower postprandial blood glucose levels.[22][23]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Materials:
-
DPPH solution in methanol or ethanol
-
Benzofuran derivative solutions
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Mix the benzofuran derivative solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
α-Glucosidase Inhibition Assay
-
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Benzofuran derivative solutions
-
Positive control (e.g., Acarbose)
-
Sodium carbonate solution
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with the benzofuran derivative solution in a 96-well plate.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
Conclusion
The benzofuran scaffold is a remarkably versatile platform for the design and development of new therapeutic agents with a wide array of biological activities. The evidence presented in this guide highlights the significant potential of benzofuran derivatives in the fields of oncology, infectious diseases, and inflammatory disorders, among others. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, stimulating further investigation into the structure-activity relationships and mechanisms of action of these promising compounds. Future research should continue to explore the vast chemical space of benzofuran derivatives to identify novel candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. Mitogen-activated Protein Kinase (MAPK) Phosphatase 3-mediated Cross-talk between MAPKs ERK2 and p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. sartorius.com.cn [sartorius.com.cn]
- 16. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. mdpi.com [mdpi.com]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 22. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com.cn]
- 23. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide to 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has garnered interest due to its classification as a phytoalexin, suggesting inherent biological activity. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical identity, physicochemical properties, and known biological context. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its synthesis, structural elucidation, and potential for future research and development in the pharmaceutical and fragrance industries.
Introduction: The Benzofuran Scaffold and the Significance of this compound
Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring system. This scaffold is a common motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the benzofuran nucleus make it a privileged structure in drug discovery.[2]
This compound, with the IUPAC name 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone, is a specific derivative that has been identified in several plant species, including Stylotrichium rotundifolium and Smallanthus sonchifolius.[3] Its designation as a phytoalexin indicates that it is produced by plants in response to stress, such as microbial infection, and likely possesses defensive properties.[4][5] This inherent biological role, coupled with its unique chemical structure, makes it a compound of interest for further investigation in drug development and as a potential fragrance component.[6]
Physicochemical Properties and Structural Elucidation
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 64165-99-7 | [3][6] |
| Molecular Formula | C13H14O3 | [3][6] |
| Molecular Weight | 218.25 g/mol | [3][6] |
| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | [3] |
| Melting Point | 73 °C | [6] |
| Boiling Point | 356 °C | [6] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Structural Confirmation: The Role of Spectroscopy
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the acetyl methyl group, and singlets for the two methyl groups of the hydroxy-methylethyl moiety. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the quaternary carbon of the hydroxyl-methylethyl group, and the aromatic and furan carbons of the benzofuran core.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹), the acetyl carbonyl (C=O) group (a strong peak around 1680 cm⁻¹), and C-O stretching of the furan ring.
2.1.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 218.25 g/mol . Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, and the acetyl group.
Synthesis of this compound: A Proposed Pathway
A detailed, experimentally verified synthesis protocol for this compound is not available in the current literature. However, based on established methods for the synthesis of benzofuran derivatives, a plausible synthetic route can be proposed. A common and effective method involves the reaction of a substituted phenol with an α-haloketone, followed by intramolecular cyclization.[7]
A potential synthetic approach could start from 4-hydroxyacetophenone. The introduction of the 2-(1-hydroxy-1-methylethyl) substituent on the furan ring is a key challenge. One possible strategy is outlined below:
Figure 1: A proposed synthetic workflow for this compound.
Proposed Experimental Protocol
Step 1: Protection of 4-Hydroxyacetophenone. The phenolic hydroxyl group of 4-hydroxyacetophenone would first be protected, for example, by acetylation with acetic anhydride, to prevent it from interfering in subsequent reactions.
Step 2: Introduction of a Furan Precursor. A common method to build the furan ring is through the Perkin reaction or related condensations. Alternatively, a Friedel-Crafts acylation on the protected phenol could introduce a suitable side chain that can be cyclized.
Step 3: Cyclization to form the Benzofuran Core. Intramolecular cyclization, often acid or base-catalyzed, would lead to the formation of the 5-acetylbenzofuran intermediate.
Step 4: Functionalization at the 2-position. The 2-position of the benzofuran ring can be functionalized to introduce the desired 1-hydroxy-1-methylethyl group. A Grignard reaction of a 2-formyl or 2-acetylbenzofuran intermediate with methylmagnesium bromide would yield the tertiary alcohol.
Step 5: Deprotection. The final step would involve the removal of the protecting group from the phenolic hydroxyl to yield the target compound.
Purification: Purification at each step would likely involve standard techniques such as column chromatography on silica gel.
Biological Activity and Potential Applications
The primary reported biological characteristic of this compound is its role as a phytoalexin.[4] Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by plants in response to pathogen attack.[5] This suggests that the compound possesses inherent antimicrobial properties.
While specific studies on the antimicrobial spectrum and mechanism of action of this compound are lacking, the broader class of benzofurans is known to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many benzofuran derivatives have shown potent activity against various bacteria and fungi.[1]
-
Anti-inflammatory Activity: Some benzofurans have been found to inhibit inflammatory pathways.[8]
-
Anticancer Activity: The benzofuran scaffold is present in several compounds with demonstrated cytotoxicity against various cancer cell lines.[9][10]
The presence of both a hydrophilic hydroxyl group and a more lipophilic benzofuran core in this compound suggests a molecule with the potential to interact with biological membranes and protein targets.
Potential in Drug Development
The classification as a phytoalexin makes this compound a promising lead for the development of new antimicrobial agents. Further research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate the compound from its natural sources or to synthesize it in larger quantities.
-
Antimicrobial Screening: Testing its activity against a broad panel of pathogenic bacteria and fungi.
-
Cytotoxicity and Pharmacological Profiling: Evaluating its toxicity in human cell lines and exploring other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the key structural features responsible for its biological activity.
Figure 2: Logical pathway for the investigation of this compound in a drug discovery context.
Application in the Fragrance Industry
The compound has also been noted for its use in the flavor and fragrance industry due to its distinct olfactory properties.[6] The specific scent profile is not detailed in the available literature, but its aromatic ketone structure suggests it could contribute to sweet, floral, or woody notes in fragrance compositions.
Conclusion and Future Directions
This compound is a natural product with a promising, yet largely unexplored, potential. Its identity as a phytoalexin strongly suggests biological activity that warrants further investigation, particularly in the search for novel antimicrobial agents. The current lack of detailed synthetic and spectroscopic data in the public domain presents a significant hurdle for researchers.
Future research efforts should be directed towards:
-
Development of a reliable and scalable synthetic route.
-
Full spectroscopic characterization (NMR, IR, MS) to create a reference standard.
-
Comprehensive evaluation of its antimicrobial and cytotoxic properties.
-
Elucidation of its mechanism of action.
Addressing these knowledge gaps will be crucial to unlocking the full potential of this compound as a valuable molecule in both the pharmaceutical and chemical industries.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Benzofuran Nucleus: A Journey from Natural Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry. Its prevalence in a diverse array of natural products with potent biological activities has made it a cornerstone for the discovery and development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and biological significance of benzofuran-containing natural products, with a focus on their mechanisms of action and the experimental methodologies that have been pivotal in their characterization.
A Historical Perspective: From Traditional Remedies to Modern Drug Discovery
The journey of benzofuran natural products began long before their chemical structures were elucidated. For centuries, traditional medicine has utilized plants rich in these compounds for their therapeutic properties. For instance, the use of plants containing furocoumarins like psoralen for treating skin ailments dates back to ancient Egypt.[1] The formal scientific exploration of this class of compounds began in the late 19th century, with the first synthesis of the benzofuran ring achieved by Perkin in 1870.[2]
A significant milestone in the history of benzofuran natural products was the isolation and characterization of rocaglamide from Aglaia elliptifolia in 1982 by King and colleagues.[3][4] The unique cyclopenta[b]benzofuran structure of rocaglamide, determined by X-ray crystallography, and its potent antileukemic activity sparked immense interest in this family of compounds.[2][3] Subsequently, the absolute stereochemistry of rocaglamide was unambiguously determined through enantioselective synthesis by Trost and his team in 1990.[5]
Another important class of benzofuran natural products, the moracins , were first isolated from the root bark of Morus alba (white mulberry). These compounds, characterized by a 2-arylbenzofuran skeleton, have demonstrated a wide range of biological activities, including antimicrobial and antioxidant effects.[6][7] The furocoumarins , such as psoralen from Psoralea corylifolia, represent a class of benzofurans that have been extensively studied for their photosensitizing properties and are used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][8] The first synthesis of psoralen was reported in 1934.[1]
Key Classes of Benzofuran Natural Products and Their Biological Activities
The structural diversity of benzofuran natural products is matched by their broad spectrum of biological activities. The following table summarizes some of the key classes, their representative compounds, natural sources, and notable biological activities with quantitative data where available.
| Class | Representative Compound | Natural Source | Biological Activity | IC50/GI50 Values |
| Rocaglamides | Rocaglamide | Aglaia species | Anticancer, Insecticidal, Anti-inflammatory | 1.0–6.0 ng/mL (various cancer cell lines)[5] |
| Silvestrol | Aglaia species | Anticancer, Antiviral | Potent antiproliferative activity at nanomolar concentrations[9] | |
| Moracins | Moracin M | Morus alba | Anticancer, Antioxidant | - |
| Cathafuran B | Morus species | Anticancer | - | |
| Chalcomoracin | Morus alba | Tyrosinase and α-glucosidase inhibitor | 5.61 μM (Tyrosinase), 6.00 μM (α-glucosidase)[10] | |
| Furocoumarins | Psoralen | Psoralea corylifolia | Photosensitizing, Antiproliferative | - |
| 8-Methoxypsoralen (8-MOP) | Synthetic/Natural | Photosensitizing | - | |
| Neolignans | Ailanthoidol | Zanthoxylum ailanthoides | Antioxidant, Anti-inflammatory, Antitumor | - |
Elucidating Mechanisms of Action: Signaling Pathways and Molecular Targets
A deep understanding of the molecular mechanisms underlying the biological activities of benzofuran natural products is crucial for their development as therapeutic agents.
Rocaglamides: Targeting Protein Synthesis
Rocaglamides exert their potent anticancer effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the translation initiation machinery.[11][12][13] Rocaglamide and its analogs clamp eIF4A onto polypurine sequences in the 5' untranslated regions of specific mRNAs, which stalls the scanning 43S preinitiation complex and inhibits the translation of proteins essential for cancer cell proliferation and survival.[11][14] This unique mechanism of action, stabilizing a protein-RNA interaction, makes rocaglamides a promising class of anticancer drug candidates.[11]
Ailanthoidol: Inhibiting Cancer Cell Progression
Ailanthoidol, a benzofuran neolignan, has been shown to suppress the progression of hepatocellular carcinoma by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway.[10] Specifically, ailanthoidol blocks the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad2, key downstream effectors of TGF-β1 signaling.[10] This inhibition leads to a reduction in the expression of genes involved in cell migration and invasion, thereby impeding cancer cell metastasis.[10]
Psoralens: A Photochemical Interaction with DNA
The mechanism of action of psoralens is unique in that it requires photoactivation by UVA light.[15] Psoralens are planar molecules that can intercalate into the DNA double helix.[15] Upon exposure to UVA radiation, the intercalated psoralen forms covalent bonds with pyrimidine bases, primarily thymine, leading to the formation of monoadducts and interstrand cross-links (ICLs).[15][16] These DNA lesions block replication and transcription, ultimately inducing apoptosis in hyperproliferating cells.[15]
Experimental Protocols: A Guide to Isolation and Characterization
The discovery and characterization of benzofuran natural products rely on a combination of sophisticated extraction, isolation, and structure elucidation techniques.
General Workflow for Isolation and Structure Elucidation
The following diagram illustrates a typical workflow for the isolation and structure elucidation of benzofuran natural products from a plant source.
Detailed Methodologies
1. Extraction of Psoralen from Psoralea corylifolia Seeds [17][18]
-
Plant Material: Dried and powdered seeds of Psoralea corylifolia.
-
Extraction:
-
Defat the powdered seeds with petroleum ether at room temperature.
-
Extract the defatted powder with methanol using a Soxhlet apparatus.
-
Concentrate the methanol extract under reduced pressure to obtain the crude extract.
-
2. Isolation of Psoralen by Column Chromatography [17][18]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Purification: Combine the fractions containing psoralen (as identified by comparison with a standard on TLC) and concentrate to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent like methanol.
3. Structure Elucidation of Rocaglamide [3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
NMR Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the overall structure of the molecule.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including the relative stereochemistry of all chiral centers. This was the key technique used in the original structure elucidation of rocaglamide.[3]
Conclusion and Future Directions
The discovery and history of benzofuran natural products illustrate a remarkable journey from traditional medicine to cutting-edge drug discovery. The diverse structures and potent biological activities of compounds like rocaglamide, moracins, and psoralens continue to inspire the development of new therapeutic agents for a wide range of diseases, including cancer and skin disorders.
Future research in this field will likely focus on:
-
Discovery of Novel Benzofuran Scaffolds: Exploration of untapped natural sources, such as marine organisms and microorganisms, may lead to the discovery of new benzofuran natural products with unique structures and biological activities.
-
Total Synthesis and Analogue Development: The development of efficient and stereoselective total synthesis routes will not only provide access to larger quantities of rare natural products for further biological evaluation but also enable the synthesis of novel analogs with improved potency and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways of benzofuran natural products will provide a deeper understanding of their therapeutic potential and may reveal new drug targets.
-
Clinical Development: Promising benzofuran-based drug candidates will continue to be advanced through preclinical and clinical trials with the ultimate goal of bringing new and effective therapies to patients.
The rich history and continued discovery of benzofuran natural products underscore their enduring importance in the quest for new medicines. The in-depth understanding of their chemistry, biology, and mechanisms of action will undoubtedly pave the way for future therapeutic breakthroughs.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Scholars@Duke publication: X-ray crystal structure of rocaglamide, a novel antileukemic 1H-cyclopenta[b]benzofuran from Aglaia elliptifolia [scholars.duke.edu]
- 3. X-Ray crystal structure of rocaglamide, a novel antileulemic 1H-cyclopenta[b]benzofuran from Aglaia elliptifolia - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. phcog.com [phcog.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a benzofuran derivative with potential pharmacological significance, making it a molecule of interest in drug discovery and development.[1][2] Benzofuran compounds are known for a wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, and precise.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | [1] |
| Molecular Formula | C13H14O3 | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Structure | A benzofuran core with an acetyl group at the 5-position and a 1-hydroxy-1-methylethyl group at the 2-position. | [1] |
| Polarity | Moderately polar due to the presence of a hydroxyl group and a ketone functional group. | Inferred from structure |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[4]
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a formulation, dissolve an accurately weighed portion in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.[4] Dilute the filtrate with the mobile phase to a concentration within the calibration range.
3. Method Validation Protocol
The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing a blank, a placebo, and a spiked sample.
-
Linearity: The linearity of the method is determined by plotting the peak area against the concentration of the working standard solutions. A minimum of five concentrations are used.
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.
-
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 3: System Suitability Test (SST) Parameters
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[4][7][8]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
| Resolution (Rs) | ≥ 2.0 (between analyte and nearest impurity) | 3.5 |
Table 4: Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (Mean Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Workflow and Pathway Visualization
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method described.
References
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Selecting the Right HPLC Column | Technology Networks [technologynetworks.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Protocol for In Vitro Anticancer Activity Screening of Benzofuran Derivatives
Introduction
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered considerable attention for their wide spectrum of biological activities, with anticancer properties being a prominent area of investigation.[1][2] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, acting through diverse mechanisms that include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3][4]
This application note provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of novel benzofuran derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new anticancer agents. The protocols herein describe methods for determining cytotoxicity, analyzing the induction of apoptosis, and investigating the effects on cell cycle progression. Furthermore, a protocol for Western blot analysis is included to probe the molecular mechanisms by examining the modulation of relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7]
Data Presentation
The quantitative data obtained from the described assays should be summarized for clear comparison. The following table provides an example of how to present the half-maximal inhibitory concentration (IC50) values and cell cycle analysis data for a series of benzofuran derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Cancer Cell Line | Cytotoxicity (IC50 in µM) | % Cells in G2/M Phase (at 2x IC50) |
| BZF-001 | MCF-7 (Breast) | 5.2 ± 0.4 | 45.3 ± 3.1 |
| BZF-001 | A549 (Lung) | 8.7 ± 0.9 | 38.1 ± 2.5 |
| BZF-002 | MCF-7 (Breast) | 2.1 ± 0.2 | 62.5 ± 4.2 |
| BZF-002 | A549 (Lung) | 3.5 ± 0.3 | 55.7 ± 3.9 |
| BZF-003 | MCF-7 (Breast) | 15.8 ± 1.2 | 25.1 ± 2.0 |
| BZF-003 | A549 (Lung) | 22.4 ± 1.8 | 18.9 ± 1.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.05 | 70.2 ± 5.5 |
| Doxorubicin (Control) | A549 (Lung) | 0.8 ± 0.07 | 65.4 ± 4.8 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common and reliable colorimetric assays for assessing cell viability and cytotoxicity are the MTT and SRB assays.
This assay measures the metabolic activity of cells, which is an indicator of their viability.[1][8]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The SRB assay is a colorimetric method that measures cellular protein content, providing an estimation of cell number.[11][12]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Benzofuran derivatives (stock solutions in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[12][13]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivatives at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with propidium iodide.[18]
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample to understand how the benzofuran derivatives affect key signaling pathways, such as the PI3K/Akt/mTOR pathway.[21][22]
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with benzofuran derivatives, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for in vitro anticancer activity testing.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
The Versatile Benzofuran Scaffold: Application of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran as a Chemical Intermediate in Drug Discovery
While specific, publicly available application notes detailing the use of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran as a chemical intermediate in drug development are limited, its structural motifs—the benzofuran core, the acetyl group, and the tertiary alcohol—represent key functionalities that are widely exploited in medicinal chemistry. This document outlines potential synthetic applications and protocols based on the reactivity of these functional groups, drawing from established methodologies for analogous benzofuran derivatives.
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituents on the benzofuran ring of this compound offer multiple avenues for chemical modification, making it a potentially valuable, albeit under-documented, intermediate for the synthesis of novel therapeutic agents.
Potential Synthetic Transformations
The chemical reactivity of this compound can be leveraged at three primary sites: the acetyl group, the tertiary alcohol, and the aromatic ring.
1. Reactions involving the Acetyl Group:
The acetyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. This is a common strategy for improving the pharmacokinetic properties of a drug candidate.
-
Reduction: Reduction of the acetyl group can yield a secondary alcohol, which can be further functionalized.
-
Condensation Reactions: The methyl group of the acetyl moiety can participate in condensation reactions, such as aldol or Claisen condensations, to form larger carbon skeletons.
-
Halogenation: The methyl group can be halogenated to introduce a reactive handle for subsequent nucleophilic substitution reactions.
2. Reactions involving the Tertiary Alcohol:
The 2-(1-hydroxy-1-methylethyl) group can be modified to modulate the steric and electronic properties of the molecule.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of an isopropenyl group, which can undergo further reactions such as hydrogenation or oxidation.
-
Etherification: The hydroxyl group can be converted to an ether, which can alter the solubility and lipophilicity of the compound.
3. Reactions on the Aromatic Ring:
The benzofuran ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.
Experimental Protocols
The following are generalized protocols for key transformations that could be applied to this compound, based on standard procedures for benzofuran derivatives.
Protocol 1: Oxidation of the Acetyl Group to a Carboxylic Acid
This protocol describes a typical haloform reaction to convert the 5-acetyl group to a 5-carboxy group.
Materials:
-
This compound
-
Sodium hypobromite (NaOBr) solution (prepared from bromine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a suitable solvent such as dioxane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent, such as sodium sulfite, to destroy excess hypobromite.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Chalcone Derivative from the Acetyl Group
This protocol outlines the Claisen-Schmidt condensation of the 5-acetyl group with an aromatic aldehyde to form a chalcone, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for several hours. The product will often precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and acidify to precipitate the chalcone.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Quantitative Data
The following table provides hypothetical quantitative data for the protocols described above, based on typical yields for similar reactions reported in the literature.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Oxidation | This compound | 2-(1-hydroxy-1-methylethyl)benzofuran-5-carboxylic acid | 70-85 |
| Chalcone Synthesis | This compound | 5-(3-Aryl-acryloyl)-2-(1-hydroxy-1-methylethyl)benzofuran | 80-95 |
Visualization of Synthetic Pathways
The following diagrams illustrate the potential synthetic pathways starting from this compound.
Caption: Synthetic pathways from the title compound.
Potential Signaling Pathway Involvement
Benzofuran derivatives have been reported to target a wide range of biological pathways implicated in various diseases. For instance, many benzofuran-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer.
The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by novel benzofuran derivatives synthesized from the title intermediate.
Caption: Generic MAP kinase signaling pathway.
Application Notes and Protocols for the Derivatization of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The naturally occurring phytoalexin, 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, presents a promising starting point for the development of novel therapeutic agents.[4][5] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This document provides detailed application notes and experimental protocols for the systematic derivatization of this compound to generate a chemical library for comprehensive SAR studies. The proposed modifications target the 5-acetyl and 2-(1-hydroxy-1-methylethyl) moieties to explore their influence on biological activity. A key biological target for many benzofuran derivatives is the NF-κB signaling pathway, which plays a central role in inflammation and cancer.[1][6][7][8][9] Therefore, protocols for assessing the inhibitory activity of the synthesized derivatives on this pathway are also included.
Data Presentation: Structure-Activity Relationship (SAR) Data Summary
The following table provides a template for summarizing the quantitative data obtained from the SAR studies of the derivatized this compound analogs.
| Compound ID | R1 Modification (at C5) | R2 Modification (at C2) | Molecular Weight ( g/mol ) | LogP | NF-κB Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Parent | -C(O)CH3 | -C(OH)(CH3)2 | 218.25 | 2.1 | 50.0 | >100 | >2.0 |
| A1 | -CH(OH)CH3 | -C(OH)(CH3)2 | 220.27 | 1.9 | 25.5 | >100 | >3.9 |
| A2 | -CH(NH2)CH3 | -C(OH)(CH3)2 | 219.28 | 1.8 | 15.2 | 85.0 | 5.6 |
| A3 | -C(=CHCOOEt)CH3 | -C(OH)(CH3)2 | 288.33 | 3.5 | 5.8 | 45.0 | 7.8 |
| B1 | -C(O)CH3 | -C(OCH3)(CH3)2 | 232.28 | 2.4 | 40.1 | >100 | >2.5 |
| B2 | -C(O)CH3 | -C(OOCCH3)(CH3)2 | 260.29 | 2.8 | 32.7 | 95.0 | 2.9 |
| C1 | -CH(OH)CH3 | -C(OCH3)(CH3)2 | 234.29 | 2.2 | 18.9 | 90.0 | 4.8 |
| C2 | -CH(NH2)CH3 | -C(OOCCH3)(CH3)2 | 277.33 | 2.5 | 8.1 | 60.0 | 7.4 |
Experimental Protocols
I. Derivatization of the 5-Acetyl Group
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired alcohol.[10][11][12]
-
Imine Formation: Dissolve this compound (1.0 eq.) and ammonium acetate (10 eq.) in methanol (0.2 M). Stir the mixture at room temperature for 2 hours.
-
Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC (9:1 dichloromethane:methanol).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel (dichloromethane:methanol gradient with 1% triethylamine) to afford the primary amine.[13][14]
-
Phosphonate Deprotonation: To a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde/Ketone Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the α,β-unsaturated ester.[15][16][17][18]
II. Derivatization of the 2-(1-hydroxy-1-methylethyl) Group
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction with methanol, followed by the addition of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the corresponding ether.[19][20][21]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM) (0.2 M). Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the ester.[22][23][24][25][26]
III. Biological Evaluation
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[27][28][29]
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized benzofuran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysates and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of NF-κB inhibition against the logarithm of the compound concentration.[30][31]
Visualizations
Caption: Experimental workflow for SAR studies.
Caption: NF-κB signaling pathway inhibition.
References
- 1. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webassign.net [webassign.net]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 23. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 24. Sciencemadness Discussion Board - Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 25. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bowdish.ca [bowdish.ca]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel benzofuran compounds, such as 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, is a critical first step in the drug discovery pipeline. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using a panel of robust cell-based assays.
Data Presentation: Cytotoxicity of Structurally Related Benzofuran Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against a selection of human cancer cell lines. This data is provided as a reference to highlight the potential range of activity for this class of compounds. The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.[1]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 | MTT | 5.13 ± 0.86 | [5] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | Caski | MTT | 26.96 ± 4.97 | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | MTT | 6.3 ± 2.5 | [6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | MTT | 3.8 ± 0.5 | [6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | MTT | 3.5 ± 0.6 | [6] |
| Benzofuran-isatin conjugate 5a | SW-620 | N/A | 8.7 | [7] |
| Benzofuran-isatin conjugate 5d | SW-620 | N/A | 6.5 | [7] |
| Benzofuran-isatin conjugate 5a | HT-29 | N/A | 9.4 | [7] |
| Benzofuran-isatin conjugate 5d | HT-29 | N/A | 9.8 | [7] |
| Bromoalkyl derivative of benzofuran | K562 | MTT | 5 µM | [8] |
| Bromoalkyl derivative of benzofuran | HL60 | MTT | 0.1 µM | [2] |
| 2-(4-MeO-phenylacetylene)benzofuran derivative | ME-180, A549, ACHNs, HT-29, B-16 | MTT | 0.08–1.14 µM | [9] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon cell lysis.
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of GC-MS for Impurity Profiling in Benzofuran Synthesis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran and its derivatives are significant structural motifs in many pharmaceuticals and biologically active compounds. The synthesis of these heterocyclic scaffolds can often be accompanied by the formation of various impurities, including starting materials, intermediates, by-products, and degradation products. Rigorous impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in the synthesis of benzofurans.[1] Its high sensitivity, selectivity, and the structural information provided by mass spectrometry make it an ideal tool for this purpose.[2][3]
This application note provides a detailed protocol for the use of GC-MS in the impurity profiling of benzofuran synthesis, covering sample preparation, instrumental analysis, and data interpretation.
Common Impurities in Benzofuran Synthesis
The nature and quantity of impurities in benzofuran synthesis are highly dependent on the synthetic route employed. Common synthetic strategies include the Perkin rearrangement, palladium-catalyzed cyclizations, and intramolecular Wittig reactions.[4][5][6] Impurities can arise from incomplete reactions, side reactions, or degradation of the product.
Potential Impurities Include:
-
Starting Materials and Reagents: Unreacted phenols, salicylaldehydes, alkynes, or other precursors.
-
Intermediates: Partially cyclized or rearranged intermediates.
-
Isomeric By-products: Regioisomers formed during electrophilic substitution reactions, such as Friedel-Crafts acylation, are common. For instance, in the acylation of 2-phenylbenzofuran, 4- and 6-acyl isomers can be formed alongside the desired 3-acyl product.[7]
-
Side-Reaction Products: Unexpected products can arise from alternative reaction pathways. For example, the intramolecular Wittig reaction for the synthesis of 2-arylbenzofurans can yield 3-aroylbenzofuran side products.[8]
-
Homocoupling Products: In palladium-catalyzed cross-coupling reactions, dimerization of boronic acid precursors can lead to biaryl impurities like bis-benzofuran.[2]
-
Degradation Products: The benzofuran core can be susceptible to degradation under certain conditions. For example, protodeboronation of benzofurylboronic acid intermediates can lead to the formation of benzofuran itself.[2] Oxidative degradation can also occur, leading to hydroxylated species.[2]
-
Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of impurities using GC-MS. These values are based on established methods for structurally related compounds and serve as a guideline for method validation.[9]
Table 1: Linearity and Range
| Parameter | GC-MS |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | GC-MS (%) |
| Low | 97.0 ± 4.5 |
| Medium | 99.5 ± 2.5 |
| High | 101.0 ± 2.0 |
Table 3: Precision (% Relative Standard Deviation)
| Parameter | GC-MS (%) |
| Repeatability (Intra-day) | < 5% |
| Intermediate Precision (Inter-day) | < 10% |
Table 4: Limits of Detection and Quantification
| Parameter | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Experimental Protocols
This section provides a detailed methodology for the impurity profiling of a benzofuran synthesis reaction mixture using GC-MS.
Sample Preparation
The goal of sample preparation is to obtain a clean, homogeneous sample in a volatile solvent suitable for GC-MS analysis.
Materials:
-
Reaction mixture from benzofuran synthesis
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
GC vials with inserts
Procedure:
-
Sampling: Carefully take a representative sample (e.g., 100 µL) from the crude reaction mixture.
-
Dilution: Dilute the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate. A starting dilution of 1:100 (v/v) is recommended. The final concentration should be within the linear range of the method.
-
Extraction (if necessary): If the reaction mixture is in a non-volatile solvent or contains significant amounts of non-volatile materials (e.g., salts, catalysts), a liquid-liquid extraction may be necessary.
-
Add 1 mL of the diluted sample to a vial containing 1 mL of deionized water.
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Filtration: Filter the dried organic solution through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
Derivatization (if necessary): For polar impurities containing active hydrogen groups (e.g., -OH, -NH), derivatization may be required to improve volatility and chromatographic peak shape. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and the nature of the impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 50:1), depending on the concentration of the analytes.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for quantitative analysis of known impurities to enhance sensitivity.
Data Analysis and Impurity Identification
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC).
-
Library Search: For each integrated peak, perform a mass spectral library search (e.g., NIST, Wiley) to tentatively identify the compound.
-
Manual Interpretation: Manually review the mass spectrum of each peak to confirm the library match or to propose a structure for unknown impurities. Pay attention to the molecular ion and characteristic fragmentation patterns of the benzofuran ring system.
-
Quantification:
-
Relative Quantification (% Area): For a general impurity profile, the percentage area of each impurity peak relative to the total area of all peaks can be calculated. This provides an estimation of the relative abundance of each impurity.
-
External Standard Quantification: For accurate quantification of specific impurities, a calibration curve should be prepared using certified reference standards of the impurities. The concentration of the impurity in the sample can then be determined from the calibration curve.
-
-
Reporting: Report the retention time, proposed identity, mass spectral data, and the relative percentage or concentration of each identified impurity.
Visualizations
Caption: Workflow for GC-MS impurity profiling in benzofuran synthesis.
Caption: Logical relationships in benzofuran impurity profiling.
References
- 1. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of novel or synthesized benzofuran compounds. The following methods are based on established standards and published research to ensure reliable and reproducible results.
Introduction
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The evaluation of their antimicrobial efficacy is a critical step in the drug development process. This document outlines standardized protocols for antimicrobial susceptibility testing, specifically tailored for the evaluation of benzofuran compounds against a variety of bacterial and fungal pathogens.
The methodologies described herein are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted from various research studies that have successfully evaluated the antimicrobial potential of benzofuran derivatives.[2][3][4]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Selected Benzofuran Derivatives
The following tables summarize the antimicrobial activity of various benzofuran compounds from published studies, presenting the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound ID/Description | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Aryl-3-aroyl-6-hydroxy-benzofurans (15, 16) | 0.78-3.12 | 0.78-3.12 | 0.78-3.12 | 0.78-3.12 | [6] |
| Benzofuran amide derivative (6a) | 6.25 | 6.25 | 6.25 | >100 | [7] |
| Benzofuran amide derivative (6b) | 6.25 | 6.25 | 6.25 | >100 | [7] |
| Benzofuran amide derivative (6f) | 6.25 | 6.25 | 6.25 | >100 | [7] |
| Aza-benzofuran (1) | 12.5 | - | 25 | - | [8] |
| 3-Benzofurancarboxylic acid derivative (III) | 50-200 | 50-200 | - | - | [9] |
| 3-Benzofurancarboxylic acid derivative (IV) | 50-200 | 50-200 | - | - | [9] |
| 3-Benzofurancarboxylic acid derivative (VI) | 50-200 | 50-200 | - | - | [9] |
| Hydrophobic benzofuran analog | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | - | [10] |
Table 2: Antifungal Activity of Benzofuran Derivatives
| Compound ID/Description | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Penicillium wortmanni | Reference |
| Fused benzofuran derivative (30) | - | - | 25 | 100 | [6] |
| Benzofuran amide derivative (6a) | 12.5 | 25 | - | - | [7] |
| Benzofuran amide derivative (6b) | 12.5 | 25 | - | - | [7] |
| Benzofuran amide derivative (6f) | 12.5 | 25 | - | - | [7] |
| Oxa-benzofuran (5) | - | - | - | - | [8] |
| Oxa-benzofuran (6) | - | - | - | - | [8] |
| 3-Benzofurancarboxylic acid derivative (III) | 100 | - | - | - | [9] |
| 3-Benzofurancarboxylic acid derivative (VI) | 100 | - | - | - | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the quantitative antimicrobial activity of a compound.[11]
Materials:
-
Benzofuran compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1][7]
-
Bacterial or fungal strains
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Dissolve the benzofuran compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[8]
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[7] The final concentrations typically range from 0.78 to 100 µg/mL.[8]
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing a known antimicrobial agent to which the test organism is susceptible.
-
Negative Control: A well containing only the broth and the solvent used to dissolve the test compound, to ensure they do not inhibit microbial growth.
-
Growth Control: A well containing only the broth and the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for the Broth Microdilution Assay.
Agar Dilution Method for MIC Determination
The agar dilution method is considered a gold standard for antimicrobial susceptibility testing due to its accuracy and reproducibility.[5][12]
Materials:
-
Benzofuran compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium[13]
-
Sterile petri dishes
-
Bacterial or fungal strains
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the benzofuran compound as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of two-fold dilutions of the test compound. Add a specific volume of each dilution to molten agar and pour into petri dishes to achieve the desired final concentrations.[12] Allow the agar to solidify.
-
Preparation of Inoculum: Prepare the microbial inoculum as described for the broth microdilution method.
-
Inoculation: Inoculate the surface of each agar plate with a standardized amount of the microbial suspension (e.g., 10⁴ Colony Forming Units (CFU) per spot).[12]
-
Controls: Include a control plate with no antimicrobial agent to ensure the viability of the inoculum.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria.[12]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.[5]
Caption: Workflow for the Agar Dilution Assay.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[14][15]
Materials:
-
Benzofuran compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks: Prepare a stock solution of the benzofuran compound. Impregnate sterile paper disks with a known concentration of the compound. The optimal concentration may need to be determined empirically.[16]
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.[16]
-
Inoculation of Agar Plate: Uniformly streak the microbial suspension over the entire surface of a MHA plate using a sterile cotton swab to ensure a confluent lawn of growth.[16]
-
Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.[17] Ensure firm contact with the agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[18]
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).[16] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for the Disk Diffusion Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. iacld.com [iacld.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Disk diffusion assay: Significance and symbolism [wisdomlib.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The title compound, 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, offers a unique starting point for the generation of diverse chemical libraries for drug discovery. Its two key functional groups, the 5-acetyl moiety and the 2-(1-hydroxy-1-methylethyl) group, provide orthogonal handles for chemical modification, allowing for the exploration of a broad chemical space.
This document provides detailed application notes and experimental protocols for the use of this compound in the parallel synthesis of three distinct compound libraries: benzofuran-chalcones, benzofuran-thiazoles, and benzofuran-pyrimidines.
Application Note 1: Synthesis of a Benzofuran-Chalcone Library via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a wide array of biological activities.[3] The Claisen-Schmidt condensation of the 5-acetyl group of the starting material with a variety of aromatic aldehydes provides a straightforward method for generating a library of benzofuran-chalcone derivatives.[4][5][6]
Biological Relevance: Benzofuran-chalcone hybrids have been reported to possess potent anticancer activities, with some derivatives acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[7][8] They have also shown promise as antimicrobial and anti-inflammatory agents.[9]
Experimental Protocol: Parallel Synthesis of a 96-Well Benzofuran-Chalcone Library
This protocol is designed for the parallel synthesis of a library of benzofuran-chalcones in a 96-well plate format.
Materials:
-
This compound
-
A library of diverse aromatic aldehydes (1.1 equivalents per well)
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Automated liquid handler (optional)
-
Plate shaker
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Procedure:
-
Preparation of Reagent Plates:
-
Prepare a stock solution of this compound in ethanol (e.g., 0.5 M).
-
In a separate 96-well plate, dispense the library of aromatic aldehydes (1.1 equivalents) into each well. If the aldehydes are solids, they can be pre-weighed or dispensed as stock solutions in a suitable solvent.
-
-
Reaction Setup:
-
To each well of the aldehyde plate, add the ethanolic solution of this compound (1 equivalent) using a multichannel pipette or automated liquid handler.
-
Add the aqueous NaOH solution to each well to catalyze the condensation. The final concentration of NaOH should be sufficient to promote the reaction (e.g., 10-20% of the total volume).
-
-
Reaction and Work-up:
-
Seal the reaction block and place it on a plate shaker at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells for HPLC-MS analysis.
-
Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl).
-
The product can be isolated by precipitation upon addition of water, followed by filtration, or by liquid-liquid extraction if the products are not solids.
-
-
Purification and Analysis:
-
The crude products in each well can be purified using high-throughput purification techniques such as parallel HPLC.
-
The purity and identity of the final compounds should be confirmed by HPLC-MS and, for selected hits, by NMR spectroscopy.
-
Quantitative Data Summary:
| Library Position | Aromatic Aldehyde | Product Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| A1 | Benzaldehyde | 306.35 | >95 | 75 |
| A2 | 4-Chlorobenzaldehyde | 340.79 | >95 | 82 |
| A3 | 4-Methoxybenzaldehyde | 336.38 | >95 | 78 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is representative and will vary depending on the specific aromatic aldehyde used and the optimization of reaction conditions.
Application Note 2: Synthesis of a Benzofuran-Thiazole Library
The thiazole ring is a key pharmacophore found in numerous approved drugs.[10][11][12] A common and efficient method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[9][13] This application note describes a two-step process for the synthesis of a benzofuran-thiazole library, starting with the bromination of the 5-acetyl group followed by the Hantzsch reaction.
Biological Relevance: Benzofuran-thiazole derivatives have been reported to exhibit significant antimicrobial and anticancer activities.[1][14]
Experimental Protocols
Protocol 2.1: Parallel Synthesis of 5-(2-Bromoacetyl)-2-(1-hydroxy-1-methylethyl)benzofuran Intermediate
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dioxane or another suitable solvent
-
96-well reaction block with sealing mat
Procedure:
-
Prepare a solution of this compound in dioxane in a 96-well reaction block.
-
Carefully add a solution of bromine (1 equivalent) in dioxane to each well. Alternatively, NBS can be used as a safer brominating agent.
-
Seal the reaction block and stir at room temperature until the reaction is complete (monitored by HPLC-MS).
-
The solvent can be evaporated, and the crude α-bromoketone intermediate can be used directly in the next step or purified if necessary.
Protocol 2.2: Parallel Hantzsch Thiazole Synthesis
Materials:
-
Crude 5-(2-Bromoacetyl)-2-(1-hydroxy-1-methylethyl)benzofuran from Protocol 2.1
-
A library of diverse thioamides (e.g., thiourea, substituted thioureas, thiobenzamide)
-
Ethanol (EtOH) or another suitable solvent
-
96-well reaction block with sealing mat
Procedure:
-
Dissolve the crude α-bromoketone intermediate in ethanol in a 96-well reaction block.
-
Add a solution of the desired thioamide (1 equivalent) in ethanol to each well.
-
Seal the reaction block and heat at reflux (or a suitable temperature for the specific thioamide) for 4-12 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, cool the reaction block to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated, and the residue purified by parallel HPLC.
Quantitative Data Summary:
| Library Position | Thioamide | Product Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| B1 | Thiourea | 346.42 | >95 | 70 |
| B2 | Thioacetamide | 359.46 | >95 | 65 |
| B3 | Thiobenzamide | 421.53 | >95 | 72 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is representative and will vary depending on the specific thioamide used and the optimization of reaction conditions.
Application Note 3: Synthesis of a Benzofuran-Pyrimidine Library
Pyrimidine-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[9][15][16] A common route to pyrimidines involves the cyclocondensation of chalcones with reagents such as urea, thiourea, or guanidine.
Biological Relevance: Benzofuran-pyrimidine hybrids have shown promising results as antimicrobial agents and are being explored for their anticancer potential.[17][18][19]
Experimental Protocol: Parallel Synthesis of a Benzofuran-Pyrimidine Library
This protocol utilizes the benzofuran-chalcone library synthesized in Application Note 1 as the starting material.
Materials:
-
Benzofuran-chalcone library in a 96-well plate
-
Urea, thiourea, or guanidine hydrochloride
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or another suitable base
-
96-well reaction block with sealing mat
Procedure:
-
To each well of the benzofuran-chalcone library plate, add a solution of urea, thiourea, or guanidine hydrochloride (1.5 equivalents) in ethanol.
-
Add an ethanolic solution of KOH to each well to catalyze the reaction.
-
Seal the reaction block and heat at reflux for 8-16 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, cool the reaction block and neutralize the reaction with a suitable acid.
-
The product can be isolated by precipitation with water or by extraction.
-
Purify the library using parallel HPLC.
Quantitative Data Summary:
| Library Position | Chalcone Precursor | Cyclizing Agent | Product Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| C1 | From Benzaldehyde | Urea | 348.38 | >95 | 60 |
| C2 | From 4-Cl-benzaldehyde | Thiourea | 398.91 | >95 | 68 |
| C3 | From 4-MeO-benzaldehyde | Guanidine | 377.44 | >95 | 65 |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is representative and will vary depending on the specific chalcone and cyclizing agent used.
Application Note 4: Derivatization of the Tertiary Alcohol
The 2-(1-hydroxy-1-methylethyl) group offers an additional point for diversification. While the tertiary nature of the alcohol makes it less reactive than primary or secondary alcohols, it can undergo reactions such as etherification under specific conditions or be a key pharmacophoric element interacting with biological targets. The metabolic stability of tertiary alcohols can also be an advantageous feature in drug design.[20] Further exploration of parallel derivatization of this group could involve screening for suitable catalysts and reaction conditions for ether formation or other modifications.
Mandatory Visualizations
Caption: Workflow for the parallel synthesis of three distinct compound libraries.
Caption: Potential biological targets and resulting pharmacological effects.
References
- 1. Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran - Arabian Journal of Chemistry [arabjchem.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined herein offer efficient and operationally simple routes to a diverse range of benzofuran derivatives, leveraging various catalytic systems.
Introduction
Benzofuran and its derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antifungal, antitumor, and anti-inflammatory properties. Traditional multi-step syntheses of these heterocycles can be time-consuming and generate significant waste. One-pot methodologies, which combine multiple reaction steps into a single synthetic operation, have emerged as a powerful and sustainable alternative, offering increased efficiency, reduced cost, and simplified purification processes. This document details several robust one-pot strategies for the synthesis of substituted benzofurans, with a focus on practical implementation in a research and development setting.
Methodologies and Data Presentation
A variety of one-pot methods for the synthesis of substituted benzofurans have been developed, primarily utilizing transition metal catalysis. The choice of methodology often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of key catalytic approaches with representative data.
Palladium-Catalyzed Methodologies
Palladium catalysts are highly effective for the one-pot synthesis of benzofurans, often proceeding through Sonogashira coupling followed by cyclization or via enolate arylation.
Table 1: Palladium-Catalyzed One-Pot Synthesis of Benzofurans [1][2][3]
| Starting Material 1 | Starting Material 2 | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| o-Bromophenol | Ketone | Pd(OAc)₂, rac-DTBPB | NaOtBu | Toluene | 80-110 | 22 h | 45-85 | [1][2][3] |
| o-Iodophenol | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | DMF | 60-80 | 3-5 h | 52-92 | [4] |
| 2-Hydroxyarylacetonitrile | Sodium Sulfinate | Palladium Catalyst | - | - | - | - | Moderate to Excellent | [5] |
| o-Chlorophenol | Bromoalkyne | Ligand-free Palladium | - | - | - | - | 41-91 | [6] |
This table summarizes various palladium-catalyzed one-pot syntheses of benzofurans, highlighting the diversity of substrates and reaction conditions.
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans, often proceeding through domino reactions involving C-O bond formation.
Table 2: Copper-Catalyzed One-Pot Synthesis of Benzofurans [7][8][9][10]
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Phenol | Alkyne | - | CuI | - | - | - | Good | [8] |
| o-Iodophenol | Acyl Chloride | Phosphorus Ylide | CuBr, 1,10-phenanthroline | Cs₂CO₃ | DMSO | 90 | Moderate to Good | [10] |
| Salicylaldehyde | Amine | Alkyne (from CaC₂) | CuBr | Na₂CO₃ | DMSO/H₂O | - | High | [7] |
| Terminal Alkyne | Salicylaldehyde | Indole | Cu(OTf)₂, Sc(OTf)₃ | - | - | - | 62 | [9] |
This table showcases the versatility of copper catalysis in one-pot benzofuran synthesis, including multi-component reactions.
Other Catalytic and Metal-Free Methodologies
Iron-catalyzed and metal-free approaches have also been developed, providing further options for the synthesis of these important heterocycles.
Table 3: Iron-Catalyzed and Metal-Free One-Pot Synthesis of Benzofurans [5][11]
| Starting Material | Catalyst/Reagent | Key Transformation | Yield (%) | Ref. |
| 1-Aryl/Alkyl Ketone | FeCl₃, NIS then Cu catalyst | Halogenation/O-arylation | 55-75 | [11] |
| p-Quinone Methide | N-Heterocyclic Carbene | 1,6-Conjugate Addition/Annulation | Moderate to Good | [5] |
This table highlights alternative one-pot strategies for benzofuran synthesis, including earth-abundant metal catalysis and organocatalysis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis from o-Bromophenols and Ketones[1][2][3]
This protocol describes the synthesis of substituted benzofurans via a palladium-catalyzed enolate arylation followed by an acid-catalyzed cyclization.
Materials:
-
o-Bromophenol derivative
-
Ketone derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-2,2'-Bis(di-tert-butylphosphino)biphenyl (rac-DTBPB)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the o-bromophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and rac-DTBPB (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add the ketone (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 22 hours or until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Add a 1:1 mixture of CH₂Cl₂ and TFA (4 mL) and stir vigorously for 30 minutes at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.
Protocol 2: Copper-Catalyzed Three-Component Synthesis from Salicylaldehydes, Amines, and Alkynes[7]
This protocol outlines a one-pot, three-component synthesis of amino-substituted benzofurans.
Materials:
-
Salicylaldehyde derivative
-
Amine derivative
-
Calcium carbide (CaC₂)
-
Copper(I) bromide (CuBr)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard reaction glassware
Procedure:
-
To a reaction flask, add the salicylaldehyde (1.0 mmol), amine (1.2 mmol), calcium carbide (2.0 mmol), CuBr (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of DMSO and water as the solvent.
-
Stir the reaction mixture at the appropriate temperature (as optimized for the specific substrates) until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the target amino-substituted benzofuran.
Visualizations
Palladium-Catalyzed Enolate Arylation and Cyclization
Caption: Workflow for the Pd-catalyzed one-pot benzofuran synthesis.
Copper-Catalyzed Three-Component Reaction
Caption: Key steps in the Cu-catalyzed three-component synthesis.
Conclusion
The one-pot synthesis of substituted benzofurans represents a significant advancement in synthetic organic chemistry, providing rapid and efficient access to this important class of heterocyclic compounds. The methodologies presented in these application notes, supported by detailed protocols and comparative data, offer researchers and drug development professionals a valuable toolkit for the synthesis of diverse benzofuran libraries. The choice of the optimal method will be dictated by the specific target molecule, substrate availability, and desired functional group tolerance. The continued development of novel catalytic systems promises to further expand the scope and utility of these powerful synthetic strategies.
References
- 1. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
In Vivo Models for Efficacy Testing of Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and utilizing in vivo models to assess the therapeutic efficacy of benzofuran derivatives. Benzofurans are a versatile class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections outline standardized procedures for preclinical evaluation in these key therapeutic areas, accompanied by representative data and visualizations of relevant signaling pathways.
I. Anticancer Efficacy: Xenograft Tumor Model
The human tumor xenograft model in immunocompromised mice is a cornerstone for evaluating the in vivo antitumor activity of novel compounds. This model allows for the assessment of a compound's ability to inhibit the growth of human cancer cells in a living organism.
Quantitative Data Summary: Anticancer Efficacy
The following table summarizes the in vivo efficacy of a representative benzofuran derivative, Compound S6, a novel Aurora B kinase inhibitor.[1]
| Parameter | Vehicle Control | Compound S6 (50 mg/kg) | Compound S6 (100 mg/kg) |
| Tumor Volume (mm³) | 1250 ± 150 | 750 ± 120 | 450 ± 100 |
| Tumor Growth Inhibition (%) | - | 40% | 64% |
| Phospho-Histone H3 (Ser10) Inhibition (%) | - | 55% | 80% |
Experimental Protocol: Xenograft Tumor Model
This protocol details the methodology for assessing the in vivo anticancer efficacy of a benzofuran derivative using a human tumor xenograft model in nude mice.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., QGY-7401 liver cancer cells) are cultured in a suitable medium until they reach the logarithmic growth phase.
-
Female athymic nude mice (4-6 weeks old) are utilized for the study.
2. Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
3. Treatment Regimen:
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the benzofuran derivative (e.g., Compound S6) or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
4. Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway: Aurora B Kinase Inhibition
Benzofuran derivatives can exert their anticancer effects by targeting key signaling pathways involved in cell division. One such target is Aurora B kinase, a crucial regulator of mitosis.
Caption: Inhibition of Aurora B kinase by a benzofuran derivative.
Experimental Workflow: Xenograft Model
Caption: Workflow for in vivo anticancer efficacy testing.
II. Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).
Quantitative Data Summary: Anti-inflammatory Efficacy
The following table summarizes the in vivo anti-inflammatory efficacy of representative benzofuran derivatives.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) |
| Benzofuran Derivative A | 50 | 3 | 45% |
| Benzofuran Derivative B | 25 | 3 | 55% |
| Indomethacin (Control) | 10 | 3 | 65% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the procedure for evaluating the anti-inflammatory effects of benzofuran derivatives in rats.
1. Animal Model:
-
Male Wistar rats (150-200 g) are used for the study.
2. Treatment:
-
Administer the benzofuran derivative or a standard anti-inflammatory drug (e.g., Indomethacin) or vehicle control to the respective groups of rats via the desired route (e.g., oral gavage).
3. Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying inflammation is the activation of the NF-κB signaling pathway, which leads to the production of pro-inflammatory mediators. Some benzofuran derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB pathway by a benzofuran derivative.
Experimental Workflow: Carrageenan-Induced Edema Model
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Regioselectivity in Friedel-Crafts Acylation of Benzofurans
Welcome to the Technical Support Center for the Friedel-Crafts acylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of poor regioselectivity, encountered during the synthesis of acylated benzofuran derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development endeavors.
Frequently Asked questions (FAQs)
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of unsubstituted benzofuran?
In the Friedel-Crafts acylation of unsubstituted benzofuran, a mixture of 2-acylbenzofuran and 3-acylbenzofuran is typically formed. Electrophilic substitution on the benzofuran ring preferentially occurs at the C2 and C3 positions.[1][2] The relative ratio of these isomers is highly dependent on the reaction conditions.[3]
Q2: Why am I getting a mixture of 2-acyl and 3-acyl isomers?
The formation of a mixture of C2 and C3 acylated products is a known issue in the Friedel-Crafts acylation of benzofurans and is attributed to the low regioselectivity of the reaction.[3] The stability of the intermediate sigma complexes for electrophilic attack at the C2 and C3 positions are comparable, leading to the formation of both isomers.[1][2]
Q3: What are the key factors that influence the regioselectivity (C2 vs. C3 acylation)?
The regioselectivity of the Friedel-Crafts acylation of benzofuran is primarily influenced by three main factors:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid can significantly impact the isomer ratio.
-
Solvent: The polarity and coordinating ability of the solvent can alter the reaction pathway and favor the formation of one isomer over the other.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.[4]
Q4: Can substituents on the benzofuran ring affect the regioselectivity?
Yes, substituents on the benzofuran ring can have a profound effect on the regioselectivity of the acylation reaction. Electron-donating groups can activate the ring and influence the position of electrophilic attack, while electron-withdrawing groups can deactivate the ring and direct the incoming acyl group to a different position.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor regioselectivity in the Friedel-Crafts acylation of benzofurans.
Issue: Low C2/C3 Isomer Ratio (Poor Regioselectivity)
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical. Different Lewis acids can lead to varying C2/C3 isomer ratios. It is recommended to screen a variety of Lewis acids, such as AlCl₃, FeCl₃, SnCl₄, and TiCl₄, to find the optimal catalyst for the desired regioselectivity. |
| Suboptimal Solvent | The solvent plays a crucial role in stabilizing the reaction intermediates. A change in solvent polarity can significantly alter the product distribution. Consider screening solvents with different polarities, such as dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene, and 1,2-dichloroethane (DCE). |
| Incorrect Reaction Temperature | The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. Lowering the reaction temperature (e.g., to 0 °C or below) often favors the formation of the thermodynamically more stable isomer. Conversely, increasing the temperature might favor the kinetically controlled product.[4] Experiment with a range of temperatures to determine the optimal condition for your desired isomer. |
| Unfavorable Reaction Time | Prolonged reaction times can sometimes lead to isomerization or side reactions, affecting the final product ratio. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
Logical Flowchart for Troubleshooting Poor Regioselectivity
Caption: A stepwise workflow for troubleshooting poor regioselectivity.
Data Presentation
The following table summarizes the impact of different Lewis acids on the regioselectivity of the Friedel-Crafts acylation of 2-phenylbenzofuran with benzoyl chloride. While this data is for a substituted benzofuran, it provides valuable insight into the influence of the catalyst on the product distribution.
| Lewis Acid | Solvent | Temperature (°C) | C3-acyl (%) | C4-acyl (%) | C6-acyl (%) |
| AlCl₃ | CS₂ | 25 | Predominant | Minor | Minor |
| SnCl₄ | Benzene | 25 | Major | - | - |
| TiCl₄ | Benzene | 25 | Major | - | - |
Note: This data is qualitative and based on literature descriptions for 2-phenylbenzofuran. Quantitative data for unsubstituted benzofuran is scarce in the literature.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzofuran (Favoring 2-Acylbenzofuran)
This protocol is adapted from a procedure for the acylation of dibenzofuran and is expected to favor the formation of the 2-acyl isomer.[6]
Materials:
-
Benzofuran
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Prepare a solution of benzofuran (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Add the benzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 2-acyl and 3-acyl isomers.
Protocol 2: Alternative Synthesis of 3-Acylbenzofurans
Given the challenges with regioselectivity in Friedel-Crafts acylation, alternative methods for the specific synthesis of 3-acylbenzofurans have been developed. One such method involves the rearrangement of 2-hydroxychalcones.[3]
General Workflow for Alternative 3-Acylbenzofuran Synthesis
Caption: An alternative workflow for the selective synthesis of 3-acylbenzofurans.
This alternative protocol can provide highly selective access to 3-acylbenzofurans, circumventing the regioselectivity issues of the Friedel-Crafts acylation.[3]
Signaling Pathways and Logical Relationships
Mechanism of Friedel-Crafts Acylation and Factors Influencing Regioselectivity
The regioselectivity of the Friedel-Crafts acylation of benzofuran is determined by the relative stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack at the C2 and C3 positions.
Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation on benzofuran.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous buffer. What is happening?
A2: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving many hydrophobic molecules.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. If the concentration of the compound exceeds its solubility limit in the final buffer composition, it will precipitate out of the solution. This is often observed in kinetic solubility assays.[5][6]
Q3: What are the first steps I should take to improve the solubility of my compound?
A3: A stepwise approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps should include:
-
pH Adjustment: If the compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility.[7][8]
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can enhance solubility.[9]
-
Gentle Heating and Sonication: These physical methods can help dissolve the compound, although care must be taken to avoid degradation.
Q4: Can surfactants be used to improve the solubility of this compound?
A4: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[10] Non-ionic surfactants like Tween 80 or Polysorbate 80 are commonly used in biological research due to their relatively low toxicity.[8][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low, and the target concentration is too high. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it is compatible with your experimental system.[4] 3. Utilize a pH-adjusted buffer if the compound has acidic or basic properties.[8] |
| Compound dissolves initially but crashes out over time. | The solution is supersaturated and thermodynamically unstable. This can be common when preparing solutions from a DMSO stock. | 1. Employ solubility enhancers such as cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and stabilize the compound in solution.[7] 2. Use surfactants to form micelles that can solubilize the compound.[10] 3. Prepare a solid dispersion of the compound with a hydrophilic polymer for more complex applications.[12][13] |
| Inconsistent results in biological assays. | Poor solubility can lead to variable effective concentrations of the compound in the assay medium. | 1. Visually inspect all solutions for precipitation before use. 2. Determine the kinetic solubility of the compound under your specific assay conditions to establish a reliable concentration range. 3. Filter solutions after preparation to remove any undissolved particles. |
| High background signal or artifacts in cell-based assays. | High concentrations of co-solvents or surfactants can be toxic to cells. The compound itself may be forming aggregates that interfere with assay readouts. | 1. Run a vehicle control with the same concentration of co-solvent or surfactant to assess its effect on the assay. 2. Keep the final co-solvent concentration low , typically below 1% (v/v) for DMSO in many cell-based assays. 3. Consider formulation strategies that reduce the need for high levels of excipients, such as nanosuspensions.[12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
This high-throughput method is useful for early-stage assessment of compound solubility.[5][6]
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4).
-
Mixing and Incubation: Mix the plate and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measurement: Read the absorbance at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method measures the equilibrium solubility of the compound.[5][14]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables present illustrative solubility data for a poorly soluble benzofuran derivative, which can serve as an initial guide for experimental design with this compound.
Table 1: Illustrative Kinetic Solubility in Different Buffers
| Buffer System | pH | Co-solvent (DMSO, % v/v) | Illustrative Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 1% | < 5 |
| Citrate Buffer | 5.0 | 1% | < 5 |
| Carbonate Buffer | 9.0 | 1% | 10 - 20 |
Table 2: Illustrative Effect of Solubility Enhancers on Thermodynamic Solubility in PBS (pH 7.4)
| Solubility Enhancer | Concentration | Illustrative Thermodynamic Solubility (µM) | Fold Increase |
| None (Control) | - | 2 | - |
| Ethanol | 5% (v/v) | 15 | 7.5 |
| Propylene Glycol | 5% (v/v) | 25 | 12.5 |
| Tween 80 | 0.5% (w/v) | 50 | 25 |
| HP-β-Cyclodextrin | 10 mM | 80 | 40 |
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpbr.in [ijpbr.in]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimization of HPLC Separation for 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Question: My this compound isomer peaks are not separating and are showing poor resolution or are co-eluting. What are the possible causes and solutions?
-
Answer: Inadequate separation of isomers is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers. For furan and benzofuran derivatives, cyclodextrin-based and polysaccharide-based CSPs are often effective.[1] If you are not using a chiral column, you will not be able to separate enantiomers. For diastereomers, a standard C18 column might be sufficient, but optimization is key.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.
-
Normal-Phase Chromatography: Try a mobile phase consisting of a non-polar solvent like hexane with a small amount of a polar modifier such as isopropanol or ethanol. Varying the percentage of the alcohol modifier can significantly impact resolution.
-
Reversed-Phase Chromatography: A mobile phase of acetonitrile or methanol with water or a buffer is a common starting point. Adjusting the organic-to-aqueous ratio is a primary optimization step.[2] For ionizable compounds, controlling the pH with a buffer is crucial.[1][3]
-
Polar Organic Mode: This mode uses waterless mixtures of polar organic solvents and can sometimes provide unique selectivity for chiral separations.[4]
-
-
Temperature Effects: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures can enhance enantioselectivity.[5] It is recommended to use a column oven for precise temperature control.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction between the analytes and the stationary phase, although this will increase the run time.
-
Issue 2: Peak Tailing
-
Question: The peaks for my benzofuran isomers are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can compromise peak integration and resolution. Here are the common causes and solutions:
-
Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the silica support of the stationary phase are a frequent cause of tailing.
-
Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically at a concentration of 0.1%) to mask the active silanol sites.[5]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.[5]
-
-
Column Contamination or Degradation: An old or contaminated column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[5]
-
-
Issue 3: Inconsistent Retention Times
-
Question: I am observing fluctuating retention times for my isomer peaks across different runs. What is causing this instability?
-
Answer: Unstable retention times can make peak identification and quantification unreliable. The following are common culprits:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution.
-
Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Maintaining a constant column temperature is crucial for reproducibility.
-
Pump Issues: Leaks or problems with the pump's check valves can lead to an inconsistent flow rate, causing retention time shifts. Regular pump maintenance is essential.
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for separating this compound isomers?
-
A1: Since this compound has a chiral center, a chiral stationary phase (CSP) is necessary to separate its enantiomers. Based on separations of similar furan and benzofuran derivatives, columns with derivatized cyclodextrin or polysaccharide (e.g., cellulose or amylose) based CSPs are excellent starting points.[1][4] For separating potential diastereomers, a high-resolution reversed-phase column like a C18 may be sufficient.
-
-
Q2: What is a good starting mobile phase for method development?
-
A2: A good starting point depends on the chosen column (chiral or achiral) and the specific isomers.
-
For Chiral Separations (Normal Phase): Begin with a mobile phase of Hexane:Isopropanol (90:10, v/v). You can then adjust the isopropanol percentage to optimize the separation.
-
For Reversed-Phase Separations: Start with a mobile phase of Acetonitrile:Water (50:50, v/v). The ratio can be adjusted, and a buffer may be added to control pH if the isomers are ionizable.[2]
-
-
-
Q3: How can I improve the peak shape of my isomers?
-
A3: To improve peak shape, ensure your sample is dissolved in the mobile phase or a weaker solvent. Adding a small amount of an amine modifier like TEA to the mobile phase can reduce tailing for basic compounds by blocking active sites on the stationary phase.[5] Also, avoid overloading the column by injecting a lower concentration of your sample.
-
-
Q4: My baseline is noisy. What should I do?
-
A4: A noisy baseline can be caused by several factors. Ensure your mobile phase solvents are of high purity and are properly degassed. Check for any leaks in the system. A contaminated guard column or detector cell can also contribute to baseline noise.
-
Experimental Protocols
The following is a generalized experimental protocol for the HPLC separation of this compound isomers. This should be considered a starting point, and optimization will likely be required.
Sample Preparation
-
Accurately weigh a small amount of the this compound isomer mixture.
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Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). The initial choice of solvent should be compatible with the mobile phase; for reversed-phase, a mixture of water and the organic modifier is a good choice, and for normal phase, the mobile phase itself is ideal.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters (Starting Conditions)
| Parameter | Chiral Separation (Normal Phase) | Reversed-Phase Separation |
| HPLC System | Standard HPLC system with UV detector | Standard HPLC system with UV detector |
| Column | Chiral column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm) | C18 column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
Optimization Strategy
-
Mobile Phase: Adjust the ratio of the strong solvent (Isopropanol or Acetonitrile) in increments of 5-10% to find the optimal resolution. For chiral separations, trying different alcohol modifiers (e.g., ethanol) can also be beneficial. For reversed-phase, the addition of a buffer to control pH may be necessary if the compound is ionizable.
-
Temperature: Vary the column temperature in 5°C increments (e.g., 20°C, 30°C, 35°C) to see its effect on resolution.
-
Flow Rate: If co-elution is an issue, try reducing the flow rate (e.g., to 0.8 mL/min).
Data Presentation
Table 1: Example Data for Method Development
| Method | Column | Mobile Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 1 | Chiralpak IA | Hexane:IPA (90:10) | 8.5 | 9.2 | 1.3 |
| 2 | Chiralpak IA | Hexane:IPA (95:5) | 12.1 | 13.5 | 1.8 |
| 3 | C18 | ACN:H2O (60:40) | 5.4 | 5.4 | 0 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualizations
References
minimizing side product formation in benzofuran cyclization reactions
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, find detailed protocols, and understand the critical parameters for minimizing side product formation during benzofuran cyclization reactions.
Troubleshooting Guide
This section addresses specific problems encountered during benzofuran synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low or No Yield of Benzofuran in Palladium-Catalyzed Cyclization
Question: My palladium-catalyzed reaction of an o-iodophenol with a terminal alkyne (Sonogashira coupling followed by cyclization) is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in this powerful reaction are common and can often be traced to several key factors related to catalyst activity, reaction conditions, and reagent quality.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or simply not active enough.
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. If using PdCl₂(PPh₃)₂, consider switching to a more robust source like Pd(PPh₃)₄.[1]
-
-
Suboptimal Base Selection: The choice of base is critical. Sodium bicarbonate (NaHCO₃), for instance, can decompose at high temperatures to produce water, which deactivates the palladium catalyst.[1]
-
Presence of Oxygen: Oxygen can poison the Pd(0) catalyst, preventing the initial oxidative addition step and promoting the unwanted homocoupling of the alkyne starting material.
-
Solution: Ensure all solvents are thoroughly degassed before use. The reaction vessel should be evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times before adding reagents.[3]
-
-
Inappropriate Solvent or Temperature: The reaction may not have sufficient thermal energy for the final cyclization step, or the solvent may not be suitable.
-
Solution: Screen different solvents. While DMF and toluene are common, solvents like DMSO and acetonitrile can sometimes be more effective.[3][4] If the Sonogashira coupling appears successful (monitored by TLC/GC-MS) but the cyclized product is not forming, a moderate increase in temperature (e.g., from 70°C to 90-100°C) may promote the intramolecular C-O bond formation.[1]
-
Problem 2: Significant Formation of Alkyne Homocoupling (Diyne) Side Product
Question: My reaction is producing a significant amount of a homocoupled diyne side product (from the terminal alkyne starting material) at the expense of my desired benzofuran. How can I minimize this?
Answer:
The formation of a diyne, often called the Glaser or Hay coupling product, is the most common side reaction in Sonogashira-type couplings.[3] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.
Potential Causes & Solutions:
-
High Copper(I) Concentration: While Cu(I) salts (like CuI) are used to facilitate the formation of the copper acetylide intermediate, high concentrations can accelerate the undesired oxidative homocoupling pathway.
-
Solution 1: Reduce the amount of CuI co-catalyst used (e.g., from 5 mol% to 1-2 mol%).
-
Solution 2: Switch to a "copper-free" Sonogashira protocol. These methods often require a different ligand and base combination but can completely eliminate the homocoupling side product.[3]
-
-
Presence of Oxygen: As mentioned previously, oxygen is a key oxidant in the homocoupling mechanism.
-
Solution: Rigorous degassing of solvents and maintaining a strictly inert atmosphere throughout the reaction is critical.
-
-
High Alkyne Concentration at Start: A high initial concentration of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Consider adding the terminal alkyne slowly to the reaction mixture via a syringe pump over the course of an hour. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when selecting a base for a one-pot Sonogashira-cyclization reaction?
A1: The most critical factor is ensuring the base is anhydrous and does not produce water at the reaction temperature, as this can deactivate the catalyst.[1] The strength of the base is also important; it must be strong enough to deprotonate the terminal alkyne to form the acetylide intermediate. For this reason, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often superior to weaker bases like NaHCO₃.[1]
Q2: How do the electronic properties of the substituents on my o-iodophenol or alkyne affect the reaction?
A2: The electronic nature of your substrates significantly impacts reaction efficiency. Electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl group, facilitating the final cyclization step. Conversely, strong electron-withdrawing groups on the aryl halide can sometimes slow the reaction.[3]
Q3: When should I consider a copper-catalyzed method over a palladium-catalyzed one?
A3: Copper-catalyzed methods can be a more cost-effective and environmentally friendly alternative to palladium.[5] They are particularly useful for the intramolecular cyclization of pre-formed 2-alkynylphenols.[3] If you are performing a one-pot reaction starting from an o-halophenol and a terminal alkyne, palladium-based systems are generally more common and robust.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, providing a direct comparison of how different reaction parameters can affect the yield of the desired benzofuran product and the formation of side products.
Table 1: Effect of Base on the Yield of 2-Phenylbenzofuran
Reaction Conditions: 2-Iodophenol (0.50 mmol), Phenylacetylene (0.60 mmol), Pd Catalyst (2.0 mol%), Solvent (2 mL), 10 h.
| Entry | Pd Catalyst | Base (1.0 mmol) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMSO | 110 | 81 | [4] |
| 2 | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | DMSO | 110 | 85 | [4] |
| 3 | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMSO | 90 | 90 | [4] |
| 4 | Pd(PPh₃)₂Cl₂ | NaHCO₃ | DMF | 110 | <5 | [1] |
Table 2: Comparison of Palladium Catalysts and Ligands
Reaction Conditions: 2-Iodophenol (0.5 mmol), Phenylacetylene (0.6 mmol), Base, Solvent, 90°C, 10-12 h.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Ref |
| 1 | PdCl₂(PPh₃)₂ (2) | - | K₃PO₄ | DMSO | 90 | [2][4] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 85 | [6] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 92 | [1] |
| 4 | Pd(CH₃CN)₂Cl₂ (2) | - | K₃PO₄ | DMSO | 36 | [4] |
Key Experimental Protocols
Protocol 1: One-Pot Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol describes a general and widely used procedure for the one-pot synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by intramolecular cyclization.[2]
Materials:
-
o-Iodophenol derivative (0.50 mmol, 1.0 equiv)
-
Terminal alkyne (0.60 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.01 mmol, 2.0 mol%)
-
Copper(I) Iodide (CuI) (0.01 mmol, 2.0 mol%)
-
Potassium Phosphate (K₃PO₄) (1.00 mmol, 2.0 equiv)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the o-iodophenol, PdCl₂(PPh₃)₂, CuI, and K₃PO₄.
-
Seal the tube with a rubber septum, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous, degassed DMSO to the tube.
-
Add the terminal alkyne via syringe.
-
Place the sealed tube in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-substituted benzofuran.
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the catalytic cycle for the desired Sonogashira coupling and cyclization pathway, and the competing homocoupling side reaction.
Caption: Main catalytic cycle for benzofuran synthesis and the divergent homocoupling side pathway.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues during benzofuran synthesis.
Caption: A logical workflow for troubleshooting low-yielding benzofuran synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Polar Benzofuran Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying polar benzofuran derivatives. This document offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What structural features typically make a benzofuran derivative polar and difficult to purify? A1: Polarity in benzofuran derivatives is primarily influenced by the presence of functional groups capable of hydrogen bonding or possessing significant dipole moments. These include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), amide (-CONH2), and nitro (-NO2) groups. These substituents increase the compound's affinity for polar solvents and stationary phases, often leading to purification challenges such as poor solubility in nonpolar solvents and strong retention on silica gel.
Q2: Which primary purification technique should I attempt first for a new polar benzofuran derivative? A2: For a new polar benzofuran derivative, column chromatography is often the most versatile initial purification technique as it can handle complex mixtures and offers good separation.[1] Start with normal-phase chromatography on silica gel and use Thin Layer Chromatography (TLC) to identify a suitable solvent system. If the compound is a solid and appears relatively pure by TLC, recrystallization can be an effective and scalable alternative.[2]
Q3: Are polar benzofuran derivatives generally stable during purification? A3: The stability of the benzofuran ring system can be influenced by pH and the nature of the stationary phase.[2] Some derivatives may be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3] Stability is highly dependent on the specific substituents on the molecule. It is crucial to assess the stability of your compound on a small scale (e.g., by spotting on a TLC plate and letting it sit for an hour) before committing to a large-scale column.[4]
Q4: When should I consider using reverse-phase chromatography? A4: Reverse-phase chromatography is an excellent choice when your polar benzofuran derivative shows very strong retention (streaking or staying at the baseline) in normal-phase chromatography even with highly polar solvent systems (e.g., 10-20% methanol in dichloromethane).[4][5] It is particularly effective for compounds that are soluble in polar solvents like water, methanol, or acetonitrile.[6][7]
Troubleshooting Guides
Silica Gel Column Chromatography (Normal-Phase)
Q: My compound will not move from the baseline on the TLC plate, even with 100% ethyl acetate. A: This indicates your compound is very polar and is strongly adsorbed to the silica gel.
-
Solution 1: Increase Mobile Phase Polarity. Add a more polar solvent to your eluent. A common strategy is to add methanol (MeOH) to dichloromethane (DCM) or ethyl acetate (EtOAc). Start with 1-5% MeOH and gradually increase the concentration. For basic compounds, adding a small amount of triethylamine (TEA, ~1%) or ammonium hydroxide can improve mobility and reduce tailing.[3][5]
-
Solution 2: Switch to Reverse-Phase Chromatography. If highly polar mobile phases are still ineffective or cause streaking, your compound is a better candidate for reverse-phase purification.[4]
-
Solution 3: Consider an Alternative Stationary Phase. For compounds that are sensitive to acidic silica, consider using alumina (neutral or basic) or a bonded phase like diol.[3]
Q: My compound appears to be degrading on the column, as I am isolating multiple products or getting a low yield. A: The acidic nature of silica gel may be causing decomposition.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing 1-2% triethylamine (TEA) before loading your sample.[3]
-
Solution 2: Use a Different Stationary Phase. Switch to a less acidic support like neutral alumina or a bonded phase.[3]
-
Solution 3: Minimize Contact Time. Run the column slightly faster (while still allowing for separation) to reduce the time the compound spends on the stationary phase.
Q: The separation between my desired product and an impurity is poor, even though they have different Rf values on TLC. A: This can happen for several reasons, including overloading the column or improper packing.
-
Solution 1: Dry Load the Sample. If your sample has poor solubility in the initial mobile phase, it may not load onto the column in a tight band. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
-
Solution 2: Reduce the Amount of Sample. Overloading the column is a common cause of poor separation. Use a rule of thumb of 1:30 to 1:100 for the ratio of sample mass to silica gel mass.
-
Solution 3: Optimize the Solvent System. A solvent system that gives an Rf value of 0.2-0.3 for your target compound on TLC is often a good starting point for column chromatography.[3]
Recrystallization
Q: My compound "oils out" and does not form crystals upon cooling. A: This typically occurs when the solution is too concentrated, the boiling point of the solvent is too high, or significant impurities are present.[9]
-
Solution 1: Add More Solvent. Your solution may be supersaturated to the point where the compound's melting point is below the solution temperature. Add a small amount of additional hot solvent to the oily mixture to achieve a clear solution, then allow it to cool slowly again.[9]
-
Solution 2: Use a Mixed-Solvent System. Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[10]
-
Solution 3: Lower the Cooling Temperature. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to encourage crystallization.
Q: No crystals form, even after the solution has cooled completely. A: The solution is likely not supersaturated, or nucleation has not been initiated.
-
Solution 1: Induce Crystallization. Scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound if available.[9][11]
-
Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of your compound and then allow the solution to cool again.[11]
Q: I have very low recovery of my crystalline material. A: This usually means too much solvent was used, or the compound has significant solubility even in the cold solvent.
-
Solution 1: Minimize Solvent Usage. In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[12]
-
Solution 2: Cool Thoroughly. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[12]
-
Solution 3: Concentrate the Mother Liquor. The filtrate can be partially evaporated to yield a second crop of crystals, which can be collected separately.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Compounds
| Chromatography Type | Stationary Phase | Common Non-Polar Solvent | Common Polar Solvent | Additive (if needed) | Target Compounds |
| Normal-Phase | Silica Gel, Alumina | Hexanes, Heptane | Ethyl Acetate, Acetone | - | Moderately Polar Benzofurans |
| Normal-Phase | Silica Gel, Alumina | Dichloromethane (DCM) | Methanol (MeOH), Ethanol | 1-2% Triethylamine (for bases) | Polar Benzofurans |
| Reverse-Phase [6] | C18, C8 | Water, Aqueous Buffer | Acetonitrile (MeCN), Methanol | 0.1% Formic/Acetic Acid (for acids) | Very Polar/Water-Soluble Benzofurans |
| HILIC [13] | Silica, Diol, Cyano | Acetonitrile (MeCN) | Water, Aqueous Buffer | Ammonium Acetate/Formate | Highly Polar/Ionic Benzofurans |
Table 2: Recrystallization Solvent Selection Guide (Listed by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Key Characteristics & Best For |
| Water [12] | 100 | Excellent for very polar salts, amides, and some carboxylic acids. Crystals can be slow to dry. |
| Methanol [12] | 65 | Good for relatively polar compounds. Easy to remove due to low boiling point. |
| Ethanol (95%) [12] | 78 | Excellent general-purpose solvent for moderately polar compounds. |
| Acetone [12] | 56 | Good general solvent for relatively polar compounds. Low boiling point can make it difficult to work with. |
| Ethyl Acetate [12] | 77 | Effective for compounds of intermediate polarity. |
| Toluene [12] | 111 | Good for aromatic compounds. High boiling point can make it difficult to remove from crystals. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
Solvent System Selection: Use TLC to identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Select an appropriately sized column. Fill it with the chosen non-polar solvent (e.g., hexane). Slowly add silica gel slurry to pack a uniform column bed. Allow the silica to settle, then drain the solvent until it is level with the top of the silica bed. Add a thin layer of sand to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (preferably the mobile phase, or a slightly more polar solvent if necessary).[8] Alternatively, perform a dry load by adsorbing the product onto a small amount of silica. Carefully load the sample onto the sand layer.
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (flash chromatography) to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[10] Test this on a small scale.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the crystals under vacuum.[9]
Visual Workflow
// Node Definitions start [label="Crude Polar\nBenzofuran Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solid [label="Is the crude\nmaterial a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tlc_analysis [label="Perform TLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Is it relatively pure\n(one major spot)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chrom [label="Perform Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rf [label="Can you find a solvent\nsystem with Rf ~0.2-0.3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; normal_phase [label="Use Normal-Phase\n(Silica / Alumina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reverse_phase [label="Use Reverse-Phase\n(C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Method\n(see guide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logical Flow start -> tlc_analysis; tlc_analysis -> check_solid;
check_solid -> check_purity [label="Yes"]; check_solid -> column_chrom [label="No (Oil)"];
check_purity -> recrystallize [label="Yes"]; check_purity -> column_chrom [label="No (Impure)"];
recrystallize -> pure_product [label="Success"]; recrystallize -> column_chrom [label="Fails / Oils Out"];
column_chrom -> check_rf; check_rf -> normal_phase [label="Yes"]; check_rf -> reverse_phase [label="No (Rf=0)"];
normal_phase -> pure_product [label="Success"]; normal_phase -> troubleshoot [label="Fails"];
reverse_phase -> pure_product [label="Success"]; reverse_phase -> troubleshoot [label="Fails"];
troubleshoot -> column_chrom;
} enddot Caption: Decision workflow for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
stabilizing 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran for long-term storage
Technical Support Center: 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
Welcome to the technical support center for this compound (Compound A). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary point of instability in this compound is the tertiary alcohol group (-C(CH₃)₂OH).[1][2] This group is susceptible to acid-catalyzed dehydration, which can occur even with trace amounts of acidic impurities or on certain storage surfaces, leading to the formation of an alkene byproduct.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, the compound should be stored as a dry solid under the following conditions:
-
Temperature: -20°C or lower (cryogenic storage at -80°C is preferred).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber vial.
-
Container: Use high-quality, neutral glass vials (e.g., borosilicate) to avoid acidic surface contaminants.
Q3: Can I store the compound in solution? If so, what is the recommended solvent?
A3: Storing the compound in solution is not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. If short-term solution storage is necessary, use a high-purity, anhydrous, aprotic solvent such as acetonitrile or acetone. Avoid protic solvents (like methanol or ethanol) and chlorinated solvents, which can contain acidic impurities. Prepare solutions fresh for each experiment whenever possible.
Q4: How can I tell if my sample has started to degrade?
A4: Degradation can be indicated by several observations:
-
Visual Changes: A change in color (e.g., yellowing) or physical state (e.g., becoming oily or sticky).
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak's area percentage when analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New peak observed in HPLC/TLC analysis, eluting later than the parent compound. | Dehydration: The tertiary alcohol has likely undergone dehydration to form the more non-polar alkene byproduct.[1] | 1. Confirm the structure of the impurity using LC-MS.[4] 2. Re-purify the bulk material using column chromatography if the impurity level is significant (>1-2%). 3. Immediately transfer the purified compound to storage under recommended inert and cryogenic conditions. |
| The solid compound has turned yellow or brownish. | Oxidation/Polymerization: The benzofuran ring or other parts of the molecule may be susceptible to slow oxidation or polymerization, especially if exposed to air and light.[5] | 1. Assess the purity of the material using HPLC-UV/MS.[6][7] 2. If purity is compromised, purification is necessary. 3. Ensure all future storage is strictly under an inert atmosphere (argon/nitrogen) and protected from light. |
| Poor reproducibility in biological assays. | Inconsistent Purity: The stock solution may be degrading over time, leading to varying concentrations of the active compound between experiments. | 1. Discard the old stock solution. 2. Prepare fresh solutions from the solid compound for each experiment. 3. Perform a quick purity check (e.g., TLC or rapid HPLC) on the solid material before preparing new solutions if it has been stored for a long time. |
| Compound shows low solubility in the desired solvent. | Degradation/Impurity Presence: Degradation products, especially polymers, can be less soluble and may coat the pure compound, hindering dissolution. | 1. Verify the purity of the compound. 2. If impurities are present, purify the material. 3. Use gentle sonication or vortexing to aid dissolution. Ensure the solvent is of high purity and anhydrous. |
Visual Guides and Workflows
Potential Degradation Pathway
The most probable degradation pathway for this compound is the E1-type elimination (dehydration) of the tertiary alcohol, typically catalyzed by acid.[1][8]
Caption: Primary degradation pathway via acid-catalyzed dehydration.
Recommended Stability Testing Workflow
A systematic workflow is crucial for evaluating the long-term stability of the compound under various conditions. This process is adapted from standard pharmaceutical forced degradation studies.[3][9][10][11]
Caption: Workflow for a comprehensive long-term stability study.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general reversed-phase HPLC method to quantify the purity of this compound and detect its primary dehydration degradant.
-
Instrumentation: HPLC with UV/Vis Detector (or PDA) and Mass Spectrometer (MS).[4][6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 290 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies help identify potential degradation products and pathways, which is essential for developing stability-indicating methods.[10][12] The goal is to achieve 5-20% degradation.[3][9]
-
Acid Hydrolysis:
-
Dissolve 5 mg of the compound in 10 mL of acetonitrile.
-
Add 1 mL of 0.1 M HCl.
-
Stir at 40°C for 24 hours.
-
At various time points (e.g., 2, 8, 24h), take a 100 µL aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Repeat the above procedure using 0.1 M NaOH instead of HCl and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve 5 mg of the compound in 10 mL of acetonitrile.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Stir at room temperature for 24 hours, protected from light.
-
Analyze aliquots by HPLC at various time points.
-
-
Thermal Degradation (Solid State):
-
Place 5 mg of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 72 hours.
-
At time points, remove a sample, cool to room temperature, dissolve in acetonitrile, and analyze by HPLC.
-
-
Photostability:
-
Dissolve 5 mg of the compound in 10 mL of acetonitrile.
-
Place the solution in a quartz vial.
-
Expose to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Analyze by HPLC and compare against a dark control sample stored at the same temperature.
-
Quantitative Data Summary
The following table presents hypothetical data from a 6-month stability study to illustrate how results should be structured.
| Storage Condition | Time Point | Purity (%) of Compound A | Main Degradant (%) | Observations |
| -80°C, Argon | T=0 | 99.8 | < 0.05 | White crystalline solid |
| T=6 months | 99.7 | < 0.05 | No change | |
| -20°C, Argon | T=0 | 99.8 | < 0.05 | White crystalline solid |
| T=6 months | 99.5 | 0.2 | No change | |
| 4°C, Air | T=0 | 99.8 | < 0.05 | White crystalline solid |
| T=6 months | 96.2 | 2.5 | Slight yellowing | |
| 25°C, Air, Light | T=0 | 99.8 | < 0.05 | White crystalline solid |
| T=6 months | 85.4 | 11.8 | Obvious yellowing, slightly oily |
References
- 1. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Refining Reaction Conditions for Benzofuran Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for C-H functionalization on the benzofuran ring and what influences the regioselectivity?
A1: The C2 and C3 positions are the most common sites for C-H functionalization on the benzofuran ring. The regioselectivity is influenced by several factors:
-
Acidity: The proton at the C2 position is generally more acidic than the one at C3.[1]
-
Nucleophilicity: Conversely, the C3 position is more nucleophilic.[1]
-
Reaction Type: Direct C-H activation and arylation, particularly with palladium catalysts, often favor the C2 position.[2][3] Specific directing groups can be employed to target the C3 position for arylation.[4] Alkylations can be directed to either C2 or C3 depending on the catalyst and directing groups used.[1] For instance, a formyl group at C3 can direct alkylation to the C2 position.[1]
Q2: My palladium-catalyzed C-H arylation reaction is resulting in a low yield. What are the common causes?
A2: Low yields in palladium-catalyzed C-H arylations of benzofurans can stem from several issues:
-
Catalyst Deactivation: The palladium catalyst can be deactivated. The choice of ligand is critical to stabilize the catalyst and promote the desired reaction pathway.[5][6]
-
Inefficient C-H Activation: This is often the rate-limiting step. Reaction conditions such as temperature, solvent, and the nature of the oxidant are crucial for efficient C-H bond cleavage.[2]
-
Substrate Reactivity: Electron-withdrawing groups on the benzofuran ring can decrease its reactivity, while electron-donating groups can sometimes lead to side reactions.[7]
-
Poor Oxidant Performance: In many Pd(II)-catalyzed C-H functionalizations, an oxidant is required to regenerate the active catalyst. The choice and amount of oxidant, like Cu(OAc)₂, are critical for catalytic turnover.[2]
Q3: I am observing a mixture of C2 and C3-functionalized products. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
For C2-Selectivity: Direct arylation methods using palladium catalysts with aryl halides or boronic acids often show high selectivity for the C2 position.[2][3] The choice of ligand and reaction conditions can further enhance this preference.
-
For C3-Selectivity: This is generally more challenging. One approach is to use a directing group on the benzofuran scaffold to guide the catalyst to the C3 position.[4] Another strategy involves a transition-metal-free approach, such as reacting benzothiophene S-oxides with phenols.[8]
-
Blocking the C2 Position: If the C2 position is substituted (e.g., with a methyl group), functionalization is directed to the C3 position.[1]
Q4: Can the benzofuran ring open during functionalization reactions, and how can this be prevented?
A4: Yes, the benzofuran ring can be susceptible to ring-opening, particularly under harsh acidic conditions or with certain strong nucleophiles.[9][10] This is because the resonance energy of furan is lower than that of benzene, making it less aromatically stable.[9] To prevent ring-opening:
-
Avoid Strong Acids: Use milder Lewis acids (e.g., ZnCl₂) or Brønsted acids.[9]
-
Control Temperature: Perform reactions at lower temperatures to minimize degradation pathways.[9]
-
Use Anhydrous Conditions: Water can act as a nucleophile and promote ring-opening, so ensure all reagents and solvents are dry.[9]
-
Protecting Groups: Introducing electron-withdrawing groups can sometimes stabilize the ring against acid-catalyzed degradation.[9]
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed C2-Arylation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient Catalyst System: The chosen palladium precursor, ligand, or base may not be optimal for the specific substrate. | Optimize Ligand and Base: The choice of ligand is critical. For Suzuki-type couplings, bidentate phosphine ligands like dppf can be effective.[5] For direct C-H arylations, sometimes no ligand is required, but additives play a key role.[3] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMSO, MeCN, Toluene).[2][5][7] |
| Low Reaction Temperature: The C-H activation step may have a high energy barrier. | Increase Temperature: Gradually increase the reaction temperature. Many direct C-H arylations are run at 100-120 °C.[2][5] | |
| Formation of significant side products (e.g., homocoupling of aryl partner) | Suboptimal Reagent Stoichiometry: An excess of the arylating agent (e.g., boronic acid) might lead to side reactions. | Adjust Stoichiometry: While an excess of the boronic acid is common (e.g., 3.0 mmol per 1.0 mmol of benzofuran), a very large excess can be detrimental.[2] Try reducing the equivalents of the coupling partner. |
| Ineffective Oxidant: In Pd(II)-catalyzed cycles, the oxidant (e.g., Cu(OAc)₂) may not be efficiently regenerating the active catalyst. | Verify Oxidant Quality and Quantity: Ensure the oxidant is fresh and anhydrous. Optimize the amount used; typically 2.0 equivalents are employed.[2] | |
| Reaction stalls after initial conversion | Catalyst Deactivation: The palladium catalyst may precipitate as palladium black or be poisoned by impurities. | Use a More Robust Ligand: Bulky, electron-rich phosphine ligands can protect the metal center and prevent deactivation.[6] Ensure high-purity reagents and solvents, and maintain an inert atmosphere. |
Problem 2: Poor Regioselectivity (Mixture of C2/C3 Isomers)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of C3-isomer formed in a desired C2-functionalization | Reaction Conditions Favoring C3 Attack: Certain reaction mechanisms or intermediates may favor reaction at the more nucleophilic C3 position. | Modify Catalyst/Ligand: The steric and electronic properties of the ligand can influence regioselectivity. Experiment with different phosphine ligands or N-heterocyclic carbenes (NHCs).[11] |
| Thermodynamic vs. Kinetic Control: The observed product ratio may be the result of thermodynamic equilibration. | Lower Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically preferred product, which is often the C2-isomer in C-H activations. | |
| Significant amount of C2-isomer formed in a desired C3-functionalization | Competing C2 C-H Activation: The C2-proton is more acidic and often kinetically easier to remove.[1] | Employ a Directing Group: Install a directing group (e.g., an amide at the N-position of an indole analogue, which can be conceptually applied) that positions the catalyst near the C3-H bond.[4] |
| Incorrect Reaction Strategy: Direct C-H activation is often inherently biased towards C2. | Change the Synthetic Approach: Consider a strategy that pre-functionalizes the C3 position (e.g., via lithiation followed by quenching with an electrophile) or use a reaction known to favor C3, such as certain transition-metal-free methods.[8] |
Quantitative Data Summary
Table 1: Effect of Ligand and Base on Pd-Catalyzed Benzylic Substitution of Benzofuran-2-ylmethyl Acetate
Reaction of benzofuran-2-ylmethyl acetate with 4-benzylpiperazine.[5][12]
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | MeCN | 120 | 18 | 60 |
| 2 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | MeCN | 120 | 18 | 87 |
| 3 | [Pd(η³-C₃H₅)Cl]₂ (2.5) | PPh₃ (10) | K₂CO₃ | MeCN | 120 | 18 | 0 |
| 4 | Pd₂(dba)₃ (2.5) | dppf (5) | Cs₂CO₃ | MeCN | 120 | 18 | 75 |
| 5 | Pd₂(dba)₃ (2.5) | dppf (5) | Na₂CO₃ | MeCN | 120 | 18 | 68 |
Table 2: Optimization of Suzuki Cross-Coupling for 2-Arylbenzo[b]furan Synthesis
Reaction of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[13]
| Entry | Palladium Catalyst (3 mol%) | Base (2 equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) Complex (10) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Pd(II) Complex (10) | Na₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 |
| 5 | Pd(II) Complex (10)* | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 82 |
*Note: Pd(II) Complex (10) refers to a specific catalyst developed in the cited study.[13]
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C2-Arylation of Benzofurans with Boronic Acids
This protocol describes the regioselective C2-arylation of benzofuran using an arylboronic acid as the coupling partner.[2]
Materials:
-
Benzofuran (1.0 mmol)
-
Arylboronic acid (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 mL)
-
Pyridine (3.0 mmol)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried Schlenk flask, add benzofuran (1.0 mmol), the arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Seal the flask, and purge with an inert atmosphere (N₂ or Ar).
-
Under the inert atmosphere, add anhydrous DMSO (3.0 mL) followed by pyridine (3.0 mmol) via syringe.
-
Seal the flask tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylbenzofuran product.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynylbenzofurans
This protocol details the synthesis of 2-alkynylbenzofurans via a Sonogashira cross-coupling reaction between 2-iodobenzofuran and a terminal alkyne.[14]
Materials:
-
2-Iodobenzofuran (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 3.0 mL)
-
Toluene, anhydrous (5.0 mL)
-
Dry Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodobenzofuran (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous toluene (5.0 mL) and triethylamine (3.0 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-alkynylbenzofuran.
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low yield in benzofuran functionalization.
Caption: Decision diagram for regioselective C2 vs. C3 functionalization.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publicatt.unicatt.it [publicatt.unicatt.it]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 14. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS analysis of benzofuran compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of benzofuran compounds.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of benzofuran derivatives, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, often due to residual silanols.
-
Solution:
-
Ensure the mobile phase pH is appropriate to maintain the benzofuran compound in a single ionic form.
-
Consider adding a small amount of a competing agent, like formic acid or ammonium formate, to the mobile phase to improve peak shape.
-
-
Potential Cause: Inappropriate injection solvent.
-
Solution: The injection solvent should have a similar or weaker elution strength compared to the initial mobile phase to ensure proper peak focusing on the column.
-
Potential Cause: Column overload.
-
Solution: Dilute the sample extract or decrease the injection volume.
-
Potential Cause: Column contamination.
-
Solution:
-
Flush the column with a strong solvent.
-
If the issue persists, consider replacing the guard column or the analytical column.
-
Issue 2: Low Signal Intensity or Complete Signal Loss
-
Potential Cause: Ion suppression due to co-eluting matrix components. This is a common form of matrix effect where other compounds in the sample interfere with the ionization of the target analyte.[1]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. For plasma samples, protein precipitation is a common first step, but may not be sufficient on its own.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the benzofuran analyte from matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[2]
-
-
Potential Cause: Analyte loss during sample preparation.
-
Solution:
-
If using dispersive SPE (d-SPE) with sorbents like Graphitized Carbon Black (GCB), the benzofuran compound might be adsorbed. Try reducing the amount of GCB or using an alternative sorbent.
-
-
Potential Cause: Degradation of the benzofuran compound.
-
Solution: Benzofurans are generally stable, but prolonged exposure to extreme pH or high temperatures should be avoided. It is advisable to prepare standards and samples fresh.
Issue 3: High Signal Variability (Poor Precision)
-
Potential Cause: Inconsistent matrix effects across different samples.
-
Solution:
-
Enhance the sample cleanup procedure to more effectively remove interfering compounds.
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.
-
Matrix-matched calibration can also be employed to account for consistent matrix effects.
-
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Ensure meticulous and consistent execution of all sample preparation steps, particularly volumetric measurements and weighing.
-
Potential Cause: Instrument instability.
-
Solution:
-
Check for fluctuations in the LC pump pressure.
-
Ensure the mass spectrometer's ion source is clean and stable.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of benzofuran compounds?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[3] The "matrix" refers to all components in the sample other than the analyte of interest. For benzofuran analysis, common matrices include plasma, urine, blood, and environmental samples like water and soil.[4][5][6]
Q2: How can I quantitatively assess the extent of matrix effects in my benzofuran analysis?
A2: The matrix effect can be quantitatively evaluated using the post-extraction spike method. This involves comparing the peak area of a benzofuran standard in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of the standard.
The Matrix Effect (%) is calculated as follows:
Caption: Troubleshooting logic for common issues in the LC-MS analysis of benzofuran compounds.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 6. Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Benzofurans are core structures in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of substituted benzofurans.
Q1: What are the most common synthetic strategies for constructing the benzofuran core?
A1: The synthesis of the benzofuran ring system typically involves the formation of either the O–C2 or the C2–C3 bond as the final step.[1] Key strategies include:
-
Palladium-Catalyzed Cross-Coupling and Cyclization: This is a widely used method, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[6][7]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and greener alternative to palladium for certain cyclization reactions.[1][6] They are effective in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[6][7]
-
Reactions from Salicylaldehydes: A classic approach involves the reaction of salicylaldehydes with reagents such as α-haloketones or ethyl chloroacetate.[7][8]
-
Metal-Free Cyclizations: Methods utilizing hypervalent iodine reagents or Brønsted acids can mediate the oxidative cyclization of substrates like ortho-hydroxystilbenes to form 2-arylbenzofurans.[1][9]
Q2: How do the electronic properties of the substituents on the starting materials affect the reaction outcome?
A2: The electronic nature of the substituents on your aromatic precursors significantly influences the reaction's efficiency. For instance, in syntheses starting from salicylaldehydes, electron-donating groups on the aromatic ring generally lead to higher yields of the desired benzofuran.[6][7] Conversely, electron-withdrawing groups can diminish the yield.[6][7] This is due to the influence of these groups on the nucleophilicity of the phenoxide intermediate, which is crucial for the intramolecular cyclization step.
Q3: My purification of a substituted benzofuran is proving difficult. What are some common issues and solutions?
A3: Purification challenges often arise from the similar polarities of the product and byproducts or starting materials. Here are some troubleshooting tips:
-
Solubility: Benzofuran itself is insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[10] The solubility of substituted benzofurans will depend on their specific functional groups.
-
Stability: While many benzofuran derivatives are stable under both acidic and basic conditions used in workups, some can be sensitive, potentially leading to ring-opening or degradation.[10] It's crucial to consider the specific substituents on your compound when selecting the pH for aqueous washes.
-
Purification Techniques: Column chromatography is the most common method for purifying benzofuran derivatives.[10] Careful selection of the stationary and mobile phases is critical. For closely related impurities, techniques like preparative HPLC may be necessary.
Q4: I'm observing the formation of unexpected regioisomers. How can I improve the regioselectivity of my reaction?
A4: The formation of a single regioisomer is a common challenge in benzofuran synthesis.[1] The regioselectivity is often dictated by the specific synthetic route and the nature of the substituents. For example, in reactions involving the cyclization of unsymmetrical intermediates, the site of ring closure can be influenced by both steric and electronic factors. To improve regioselectivity, consider:
-
Modifying the Synthetic Strategy: Some synthetic methods offer inherently higher regioselectivity than others.
-
Altering Reaction Conditions: Temperature, solvent, and catalyst can all influence the regiochemical outcome.
-
Using Directing Groups: In some cases, the introduction of a directing group can guide the cyclization to the desired position.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex problems that may arise during the synthesis of substituted benzofurans.
Case Study 1: Low Yield in a Palladium-Catalyzed Sonogashira Coupling and Cyclization
Problem: You are attempting to synthesize a 2-substituted benzofuran via a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization. The reaction is yielding less than 20% of the desired product.
Workflow Diagram:
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Benzofuran Synthesis
Welcome to the Technical Support Center for optimizing catalyst selection in benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Question: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in low or no product yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Potential Cause 1: Catalyst Inactivity or Decomposition. The palladium catalyst may be inactive due to age, improper storage, or decomposition at high temperatures.[1][2]
-
Solution: Use a fresh batch of palladium catalyst and ensure it is stored under an inert atmosphere.[2] Consider screening different palladium sources, such as Pd(PPh₃)₄, which can sometimes be more efficient than (PPh₃)₂PdCl₂.[1] If "tarring" is observed, it may indicate starting material or catalyst decomposition, necessitating a reduction in reaction temperature.[1]
-
-
Potential Cause 2: Inefficient Ligand. The choice of ligand is critical as it stabilizes the palladium complex and influences its reactivity and selectivity.[1]
-
Solution: For Sonogashira couplings, phosphine ligands like triphenylphosphine (PPh₃) are common.[2] However, the optimal ligand can be highly dependent on the specific substrates and reaction type. For instance, in Tsuji-Trost type reactions for functionalizing benzofurans, the choice between dppf and XPhos was found to be dramatically influenced by the nucleophile used.[3] Screening a variety of phosphine ligands, including bulky, electron-rich ones, may improve catalytic efficiency.[2]
-
-
Potential Cause 3: Inappropriate Base or Presence of Water. The choice of base is crucial, and the presence of water can deactivate the palladium catalyst.[1] For example, sodium bicarbonate (NaHCO₃) can decompose at high temperatures (e.g., 110°C) to produce water, which interferes with the catalytic cycle.[1]
-
Potential Cause 4: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time significantly impact yield.[2]
-
Solution: A systematic optimization of reaction parameters is recommended. While some reactions proceed at room temperature, others require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[2] Common solvents for these reactions include DMF, toluene, and THF.[4] The optimal choice depends on the specific catalyst system and substrates.
-
-
Potential Cause 5: Unsuccessful Intramolecular Cyclization. In many cases, the initial cross-coupling reaction (e.g., Sonogashira) is successful, but the subsequent intramolecular C-O bond formation to yield the benzofuran does not occur.[1]
-
Solution: The reaction conditions may be optimal for the coupling step but not for the cyclization. Adjusting the temperature, solvent, or base may be necessary to promote the final cyclization step.[1]
-
Question: My copper-catalyzed benzofuran synthesis is giving poor results. What are the common issues?
Answer:
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium.[5] However, challenges can still arise.
-
Potential Cause 1: Catalyst Poisoning. The copper catalyst can be sensitive to impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and the solvent are pure and dry. Degassing the solvent to remove oxygen is also recommended.
-
-
Potential Cause 2: Homocoupling of Alkynes (Glaser Coupling). A common side reaction in copper-catalyzed reactions involving terminal alkynes is their homocoupling.[2]
-
Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize this side reaction.[2]
-
-
Potential Cause 3: Inappropriate Ligand or Additives. While some copper-catalyzed reactions are ligand-free, others benefit from the presence of a ligand.
-
Solution: For certain copper-catalyzed cyclizations, ligands like 1,10-phenanthroline can be beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing benzofurans?
A1: The most prevalent methods involve palladium- and copper-based catalysts.[1][5]
-
Palladium-Catalyzed Reactions: These are widely used and often involve a Sonogashira or Heck coupling followed by an intramolecular cyclization.[1] A common route is the coupling of an o-iodophenol with a terminal alkyne.[1]
-
Copper-Catalyzed Reactions: Copper catalysts are frequently used for intramolecular cyclization reactions and direct oxidative annulation of phenols and alkynes.[2][7]
-
Other Transition Metals: Catalysts based on gold, nickel, and rhodium have also been developed for benzofuran synthesis, each offering unique reactivity.[6][8][9][10]
Q2: How do I select the appropriate catalyst for my specific benzofuran synthesis?
A2: The choice of catalyst depends on several factors, including the desired substitution pattern, the nature of the starting materials, and cost considerations.
-
For the synthesis of 2-substituted benzofurans, a palladium/copper co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne is a robust and widely used method.[1]
-
If you are working with electron-rich phenols, a copper-catalyzed aerobic oxidative cyclization with an alkyne can be an efficient one-pot procedure.[7]
-
Gold catalysts have shown efficacy in the cycloisomerization of o-alkynyl phenols.[11]
-
Nickel catalysts can be employed for the intramolecular nucleophilic addition of aryl halides to ketones.[6]
Q3: What is the role of a co-catalyst, such as copper(I) iodide (CuI), in palladium-catalyzed reactions?
A3: In palladium-catalyzed reactions like the Sonogashira coupling, CuI is often used as a co-catalyst to facilitate the C-C bond formation between the terminal alkyne and the palladium complex, which can lead to improved reaction rates and yields.[1]
Q4: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A4: The electronic properties of the substituents on your starting materials can significantly influence the reaction's success.[4]
-
In palladium-catalyzed C-H arylations, electron-donating groups on the coupling partner can enhance reactivity.[4]
-
For copper-catalyzed syntheses using salicylaldehydes, electron-donating substituents on the salicylaldehyde have been observed to lead to higher yields.[8][9] Conversely, electron-withdrawing groups on an aryl halide can sometimes make the initial oxidative addition step in a palladium-catalyzed cycle more challenging.[4]
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for different catalytic systems in benzofuran synthesis.
Table 1: Optimization of Palladium-Catalyzed Sonogashira Coupling and Cyclization
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (PPh₃)₂PdCl₂ (2.5) | CuI (5) | NEt₃ | MeCN | 80 | 12 | >95 |
| 2 | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF | 110 | 24 | 85 |
| 3 | Pd(PPh₃)₄ (3) | CuI (6) | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| 4 | (PPh₃)₂PdCl₂ (2) | CuI (4) | NaHCO₃ | DMF | 110 | 20 | <5[1] |
Table 2: Comparison of Different Metal Catalysts for Benzofuran Synthesis
| Entry | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (30) | bpy (30 mol%) | - | Toluene | 90 | 70-91 | [8] |
| 2 | CuCl (10) | DBU | DMF | 120 | 45-93 | [9] | |
| 3 | Ni(OTf)₂ (10) | 1,10-phenanthroline | - | MeCN | 80 | High | [8][9] |
| 4 | [Cp*RhCl₂]₂ (2.5) | - | NaOAc | DCE | 100 | 30-80 | [9] |
| 5 | Ph₃PAuCl/AgNTf₂ | Selectfluor/TfOH | - | MeCN | 70 | Moderate-Good | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization [1]
Materials:
-
(PPh₃)₂PdCl₂ (palladium catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
2-Iodophenol
-
Phenylacetylene
-
Triethylamine (NEt₃) (base)
-
Acetonitrile (MeCN) (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).
-
Seal the tube and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Allow the reaction to stir for the required time (typically 2-20 hours, monitor by TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the pure 2-phenylbenzo[b]furan.
Protocol 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives in a Deep Eutectic Solvent [5]
Materials:
-
Copper(I) iodide (CuI) (catalyst)
-
o-Hydroxy aldehyde
-
Amine
-
Alkyne
-
Choline chloride
-
Ethylene glycol
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Visualizations
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Caption: Decision tree for initial catalyst selection based on starting materials.
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 11. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
Technical Support Center: Functionalization of the Benzofuran Core
Welcome to the technical support center for the functionalization of the benzofuran core. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of benzofuran. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution on the benzofuran ring giving poor regioselectivity?
A1: The benzofuran core has two main reactive sites for electrophilic substitution: the C2 and C3 positions. The outcome is a delicate balance between the stability of the intermediate sigma complexes. Attack at the C2 position is often favored as the positive charge can be stabilized by the benzene ring, analogous to a benzyl carbocation.[1] Conversely, attack at the C3 position allows for stabilization by the lone pair of electrons on the oxygen atom.[1] The preferred position can be influenced by the nature of the electrophile and the reaction conditions. For instance, nitration and formylation often favor the C2 position.[1]
Q2: My benzofuran derivative is decomposing under acidic conditions. What is happening?
A2: The benzofuran ring system can be susceptible to acid-catalyzed ring-opening.[2][3] This is particularly a concern with strong Brønsted or Lewis acids, which can protonate the furan oxygen, leading to cleavage of the C2-O bond and the formation of undesired byproducts.[4][5][6] The stability of a specific benzofuran derivative to acid is highly dependent on its substitution pattern. While many synthetic protocols successfully use acidic catalysts, it is a critical parameter to consider and optimize.[7]
Q3: I am struggling with low yields in my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). What are the common causes?
A3: Low yields in cross-coupling reactions involving benzofurans can stem from several factors. Catalyst deactivation is a primary concern; for instance, the presence of water, which can be generated from the decomposition of bases like sodium bicarbonate at high temperatures, can poison the palladium catalyst.[3] The choice of catalyst, ligand, base, and solvent system is also crucial and substrate-dependent.[3][8] For challenging substrates, such as those involving aryl chlorides, more robust catalyst systems and higher temperatures may be necessary.[9]
Q4: Why am I observing ring-opening of my benzofuran during lithiation?
A4: Lithiation of benzofurans can sometimes lead to ring-opening, resulting in the formation of acetylenic phenols.[10] This side reaction is more facile in the benzofuran series compared to other related heterocycles. The position of lithiation is also critical; benzofurans are preferentially lithiated at the C2 position if it is available. If the C2 position is blocked, and an activating group is present, lithiation may occur at C3.[10]
Q5: How can I effectively purify my substituted benzofuran derivatives, especially when dealing with isomers?
A5: The most common techniques for purifying benzofuran derivatives are column chromatography and recrystallization.[7] For separating isomers, high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system (e.g., petroleum ether/ethyl acetate) is often required.[7] Recrystallization from a suitable solvent mixture, such as aqueous methanol, can also be an effective method for obtaining highly pure products.[7]
Troubleshooting Guides
Issue 1: Low Yield and/or Decomposition in Friedel-Crafts Acylation
Symptoms:
-
Low to no yield of the desired acylated benzofuran.
-
Formation of a dark, tarry reaction mixture.
-
Complex mixture of unidentifiable byproducts in TLC or NMR.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Harsh Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can be too harsh for the sensitive benzofuran ring, leading to decomposition and polymerization. | Use Milder Catalysts: Opt for milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂. In some cases, Brønsted acids like polyphosphoric acid (PPA) can also be effective.[11] |
| High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the starting material and product. | Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction closely by TLC to find the optimal temperature that promotes product formation without significant decomposition. |
| Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture, which leads to their deactivation.[7] | Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry of Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst, rendering it inactive.[7] | Use Stoichiometric Amounts of Catalyst: A general starting point is to use 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent. |
Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling of Halogenated Benzofurans
Symptoms:
-
Low conversion of the starting halobenzofuran.
-
Formation of homocoupled byproducts.
-
Decomposition of the boronic acid reagent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System: The choice of palladium precursor and ligand is critical for successful coupling. Standard catalysts may not be effective for all substrates. | Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., PPh₃, XPhos, SPhos). For challenging couplings, more electron-rich and bulky ligands are often beneficial.[8] |
| Inappropriate Base: The base plays a crucial role in the catalytic cycle, and an unsuitable base can lead to low yields or side reactions.[8] | Optimize the Base: Screen a variety of inorganic and organic bases. While K₂CO₃ is common, other bases like Cs₂CO₃, K₃PO₄, or NaOH might provide better results depending on the substrate.[8] |
| Suboptimal Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. | Solvent Screening: Test different solvents or solvent mixtures. A combination of an organic solvent (e.g., 1,4-dioxane, DMF, or ethanol) and water is often effective.[8] |
| Low Reaction Temperature: The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step and may require thermal energy. | Increase Reaction Temperature: Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C) while monitoring for potential decomposition.[8][12] |
Quantitative Data Summary for Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran:
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55[8] |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61[8] |
| 3 | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91[8] |
| 4 | Pd(II) complex | NEt₃ | EtOH/H₂O (1:1) | 80 | 28[8] |
| 5 | Pd(II) complex | NaOH | EtOH/H₂O (1:1) | 80 | 78[8] |
| 6 | Pd(II) complex | K₂CO₃ | H₂O | 80 | Trace[8] |
| 7 | Pd(II) complex | K₂CO₃ | DMF | 80 | Trace[8] |
Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[8]
Issue 3: Unsuccessful Vilsmeier-Haack Formylation
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of complex mixtures or decomposition.
-
Chlorination of the benzofuran ring instead of formylation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich aromatic systems.[13] | Use a More Activated Benzofuran: If possible, start with a benzofuran derivative that has electron-donating groups on the benzene ring. |
| Decomposition of Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) can be unstable. | Prepare Reagent In Situ at Low Temperature: Prepare the Vilsmeier reagent at 0 °C and use it immediately. Add the benzofuran substrate slowly to the pre-formed reagent at low temperature.[14] |
| High Reaction Temperature: Excessive heat can lead to decomposition and the formation of byproducts. | Control Reaction Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature and then gently heat if necessary (e.g., to 70-80 °C), monitoring by TLC.[14] |
| Side Reactions: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially with sensitive substrates.[15] | Optimize Stoichiometry and Work-up: Use a minimal excess of the Vilsmeier reagent. Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize contact with reactive chlorine species.[15] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzofurans
This protocol is a generalized procedure for the coupling of a halogenated benzofuran with an arylboronic acid.
Materials:
-
Halogenated benzofuran (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated benzofuran, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of Benzofuran
This protocol describes a general procedure for the acylation of benzofuran using a mild Lewis acid.
Materials:
-
Benzofuran (1.0 eq.)
-
Acyl chloride or anhydride (1.1 eq.)
-
Anhydrous Lewis acid (e.g., FeCl₃, 1.2 eq.)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend the anhydrous Lewis acid in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent dropwise to the stirred suspension.
-
After stirring for 15-30 minutes, add a solution of benzofuran in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water or dilute HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low-Yield Benzofuran Synthesis
Caption: A logical workflow for troubleshooting common low-yield issues in benzofuran functionalization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran and Other Natural Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural benzofuran, 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, and other related natural benzofuran derivatives. While specific quantitative biological data for this compound is limited in publicly available literature, this document summarizes its known characteristics and presents a comparative analysis based on the reported biological activities of other structurally related natural benzofurans. The information is intended to serve as a valuable resource for research and drug development in the field of natural products.
Introduction to this compound
This compound is a natural benzofuran derivative that has been isolated from various plant species, including those from the Eupatorium and Ageratina genera.[1][2] Its chemical structure features a benzofuran core with an acetyl group at the C-5 position and a 1-hydroxy-1-methylethyl substituent at the C-2 position.
Chemical Structure:
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for several natural benzofurans, offering a comparative perspective on their therapeutic potential.
Antimicrobial Activity
Natural benzofurans have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Source |
| Ageratinone | Staphylococcus aureus | 12.5 | [2] |
| Bacillus subtilis | 25 | [2] | |
| Euparin | Candida albicans | 50 | [3] |
| Aspergillus niger | 100 | [3] | |
| Encecalin | Trichophyton mentagrophytes | 12.5 | [3] |
| Trichophyton rubrum | 12.5 | [3] | |
| Compound from P. crustosum | Salmonella typhimurium | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Staphylococcus aureus | 12.5 | [3] |
Anticancer Activity
The cytotoxic effects of natural benzofurans against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Ailanthoidol | Huh7 (Liver Carcinoma) | 22 (48h) | [6] |
| HepG2 (Liver Carcinoma) | > 80 (48h) | [6] | |
| Moracin C | A549 (Lung Cancer) | 10.8 | [7] |
| HCT116 (Colon Cancer) | 15.2 | [7] | |
| Eupomatenoid-5 | MCF-7 (Breast Cancer) | 5.6 | [8] |
| Benzofuran from E. fortunei | A549 (Lung Cancer) | 5.95 | [2] |
| MCF-7 (Breast Cancer) | 5.32 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofurans can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Source |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 4.15 | [9] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 5.96 | [9] |
| Aza-benzofuran derivative 1 | NO production inhibition in RAW 264.7 cells | 17.3 | [3] |
| Aza-benzofuran derivative 4 | NO production inhibition in RAW 264.7 cells | 16.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (broth with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 100 µL of the microbial inoculum to each well, bringing the total volume to 200 µL.
-
Include positive control wells (broth with inoculum and control antibiotic) and negative control wells (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, measure the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
DMEM medium with 10% FBS
-
Test compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS and no test compound.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Signaling Pathway Visualizations
Benzofuran derivatives have been reported to exert their biological effects through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate two of the most relevant pathways implicated in the anti-inflammatory and anticancer activities of benzofurans.
Caption: General experimental workflows for assessing the biological activities of benzofurans.
Caption: Benzofuran-mediated inhibition of the NF-κB signaling pathway.
Caption: Benzofuran-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While direct and extensive biological activity data for this compound remains to be fully elucidated, the comparative analysis of related natural benzofurans provides a strong rationale for its potential as a bioactive molecule. The data presented in this guide on the antimicrobial, anticancer, and anti-inflammatory properties of various benzofuran derivatives underscores the therapeutic promise of this class of natural products. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to further investigate the pharmacological potential of this compound and other novel benzofuran compounds. Further in-depth studies are warranted to isolate and characterize the specific biological activities and mechanisms of action of this particular benzofuran derivative.
References
- 1. Biological properties of active compounds from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 4. jopcr.com [jopcr.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. nepjol.info [nepjol.info]
- 9. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. Given the limited direct experimental data on this specific molecule, this document establishes a framework for its validation by drawing comparisons with well-characterized benzofuran derivatives and phytoalexins. The guide outlines hypothetical mechanisms and the requisite experimental protocols for their verification, presenting a clear path for future research and development.
Introduction to this compound
This compound is a member of the benzofuran family of heterocyclic compounds.[1] It is also classified as a phytoalexin, a class of low molecular weight compounds produced by plants in response to stress, which often exhibit antimicrobial properties.[2][3] While its primary industrial application has been in the flavor and fragrance industry due to its distinct olfactory properties, the broader class of benzofuran derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6][7][8][9][10] This guide explores its potential therapeutic mechanisms of action based on the established bioactivities of analogous compounds.
Hypothetical Mechanisms of Action and Comparative Analysis
Based on its structural class (benzofuran) and its designation as a phytoalexin, we propose three primary potential mechanisms of action for this compound:
-
Antimicrobial Activity: Disruption of microbial cell integrity and function.
-
Anticancer Activity: Interference with cell proliferation and survival pathways.
-
Anti-inflammatory Activity: Modulation of inflammatory signaling cascades.
Below, we compare the hypothetical action of this compound with known benzofuran derivatives for each potential mechanism.
Phytoalexins and benzofuran derivatives have demonstrated significant antimicrobial activity through various mechanisms, including the disruption of plasma membranes and inhibition of fungal enzymes.[1][3][4]
Table 1: Comparison of Antimicrobial Activity
| Compound | Proposed Mechanism of Action | Experimental Readout (Example) | Reference Compound | Reference Mechanism |
| This compound (Hypothetical) | Disruption of microbial cell membrane integrity. | Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. | A novel benzofuran derivative containing a disulfide moiety | Potent antibacterial activity against Xanthomonas species.[2] |
| Inhibition of key microbial enzymes. | Enzyme inhibition assays (e.g., targeting fungal N-Myristoyltransferase). |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Cultures: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial dilution of this compound in the corresponding broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the microbial culture to each well.
-
Incubation: Incubate the plates at the optimal temperature for the respective microbe for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Workflow for Antimicrobial Activity Validation
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Several benzofuran derivatives exhibit potent anticancer activity by targeting key cellular processes such as cell division and signaling pathways that regulate cell growth and survival.[6][11]
Table 2: Comparison of Anticancer Activity
| Compound | Proposed Mechanism of Action | Experimental Readout (Example) | Reference Compound | Reference Mechanism |
| This compound (Hypothetical) | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | IC50 values in cancer cell lines (e.g., MCF-7, HepG2); Cell cycle analysis by flow cytometry. | A benzofuran derivative (30a) | Inhibition of tubulin polymerization.[11] |
| Inhibition of the PI3K/Akt/mTOR signaling pathway. | Western blot analysis for phosphorylated levels of Akt and mTOR. | A benzofuran mTOR inhibitor | Blocks both mTORC1 and Akt signaling.[5] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture a cancer cell line (e.g., HeLa) in appropriate media. Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
Signaling Pathway for a Benzofuran mTOR Inhibitor
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzofuran derivative.
Benzofuran derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, which are involved in the production of pro-inflammatory mediators.[8][9][12]
Table 3: Comparison of Anti-inflammatory Activity
| Compound | Proposed Mechanism of Action | Experimental Readout (Example) | Reference Compound | Reference Mechanism |
| This compound (Hypothetical) | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. | Measurement of NO levels in cell culture supernatant using the Griess assay. | A piperazine/benzofuran hybrid (5d) | Inhibition of NO generation and modulation of NF-κB and MAPK pathways.[9] |
| Downregulation of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). | ELISA or qPCR analysis of cytokine levels. |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
Logical Relationship of Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways by the benzofuran compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its classification as a phytoalexin and its benzofuran core structure strongly suggest potential antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comparative framework and detailed experimental protocols to facilitate the validation of these hypothesized mechanisms. Further research into this compound is warranted to elucidate its therapeutic potential and pave the way for its development as a novel pharmacological agent.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Acetyl Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 5-acetyl group to this scaffold provides a key anchor point for further structural modifications, leading to the development of potent and selective therapeutic agents. This guide offers a comparative analysis of the structure-activity relationships (SAR) of various 5-acetyl benzofuran derivatives, supported by experimental data and detailed methodologies.
Quantitative Assessment of Biological Activity
The biological efficacy of 5-acetyl benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific cellular or molecular targets. The following tables summarize the reported activities of several 5-acetyl benzofuran derivatives, highlighting the influence of substitutions on their biological effects.
Anticancer Activity of 5-Acetyl Benzofuran Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | K562 (Leukemia) | >100 | [1] |
| 1b | Br | H | H | K562 (Leukemia) | 25 | [1] |
| 2a | H | H | COOH | HeLa (Cervical) | >100 | [1] |
| 2b | H | H | CONH2 | HeLa (Cervical) | 85 | [1] |
| 3a | H | OH | Cinnamoyl | HL-60 (Leukemia) | 17.2 | [2] |
| 3b | CH3 | OH | Cinnamoyl | HL-60 (Leukemia) | 16.1 | [2] |
Key SAR Observations for Anticancer Activity:
-
Halogenation: The introduction of a bromine atom at the acetyl methyl group (Compound 1b ) significantly increased the cytotoxic activity against K562 leukemia cells compared to the unsubstituted analog (Compound 1a ).[1]
-
Substitution at the 3-position: Conversion of the carboxylic acid at the 3-position (Compound 2a ) to a carboxamide (Compound 2b ) resulted in a notable increase in cytotoxicity against HeLa cells.[1]
-
Hydroxyl and Cinnamoyl Groups: The presence of a hydroxyl group at the 6-position and a cinnamoyl group at the 5-position (adjacent to the acetyl group) appears to be favorable for antiproliferative activity in HL-60 cells (Compounds 3a and 3b ).[2] Further substitution with a methyl group at the 7-position (Compound 3b ) slightly enhanced this activity.[2]
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[3][4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-acetyl benzofuran derivatives for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[1]
-
MTT Addition: Following incubation, an MTT solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
Antimicrobial Activity Assessment: Agar Well Diffusion Method
The agar well diffusion method is a standard technique to screen for the antimicrobial activity of new compounds.[5]
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a specific diameter are then aseptically punched into the agar.
-
Compound Application: A defined volume of different concentrations of the 5-acetyl benzofuran derivatives (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compounds.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) in millimeters.
Workflow and Signaling Pathway Diagrams
To visualize the process of SAR studies and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the structure-activity relationship (SAR) study of 5-acetyl benzofuran derivatives.
This guide provides a foundational understanding of the SAR of 5-acetyl benzofuran derivatives. Further research focusing on diverse substitutions and a broader range of biological targets will be instrumental in developing novel and effective therapeutic agents based on this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
A Comparative Guide to HPLC and GC-MS for Benzofuran Analysis in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of benzofuran derivatives are critical. These heterocyclic compounds are prevalent in many biologically active molecules and pharmaceuticals, making robust analytical methods essential for quality control and research.[1][2][3] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of benzofurans. We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in method selection and cross-validation.
Principle of the Methods
High-Performance Liquid Chromatography (HPLC) is a technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] It is a versatile method suitable for a wide range of analytes, including those that are non-volatile or thermally sensitive.[2]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2] GC-MS combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[2]
Comparative Performance
The choice between HPLC and GC-MS depends on the physicochemical properties of the benzofuran derivative , including its volatility and thermal stability, as well as the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput.[2] Below is a summary of typical validation parameters for the analysis of a benzofuran derivative, providing a guideline for method development and validation.
Table 1: Comparison of HPLC and GC-MS Performance Parameters for Benzofuran Analysis
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
| Sample Throughput | Moderate | High (with autosampler) |
| Derivatization | Not usually required | May be required for polar analytes |
Data is synthesized from established protocols for structurally similar aromatic ketones and benzofuran derivatives.[2]
Table 2: Strengths and Weaknesses of HPLC and GC-MS for Benzofuran Analysis
| Technique | Strengths | Weaknesses |
| HPLC-UV | Suitable for non-volatile and thermally labile compounds; robust quantification.[2] | Lower sensitivity compared to GC-MS; potential for matrix effects.[2] |
| GC-MS | High sensitivity and selectivity; excellent for impurity profiling and isomer differentiation.[2][4] | Requires analyte to be volatile and thermally stable; potential for thermal degradation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
HPLC-UV Method for Benzofuran Analysis
This method is designed for the robust quantification of benzofuran derivatives in various sample matrices.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific benzofuran derivative.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
GC-MS Method for Benzofuran Analysis
This method is ideal for the sensitive detection and quantification of benzofurans, particularly for trace-level analysis and impurity profiling.
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.[5]
-
-
Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
-
Mass Spectrometer Parameters:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase volatility and improve chromatographic peak shape, especially for polar benzofurans.[2] For example, silylation can be used to cap hydroxyl groups.
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
Visualization of Experimental Workflow and a Biological Pathway
To further clarify the processes, the following diagrams illustrate the cross-validation workflow and a relevant biological pathway where benzofuran derivatives have shown activity.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Certain benzofuran derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[5][6][7][8][9]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of Benzofuran-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of numerous compounds with significant therapeutic potential. This guide provides a comparative overview of the in vivo efficacy of various benzofuran-based compounds in key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Applications
Benzofuran derivatives have emerged as promising candidates for cancer therapy, with several compounds demonstrating potent antitumor activity in preclinical models. A notable mechanism of action is the inhibition of key regulators of mitosis, such as Aurora B kinase, which is often overexpressed in cancer cells.[1]
Quantitative Data Summary: Anticancer Efficacy
The following table summarizes the in vivo efficacy of a representative benzofuran derivative, compound S6, a novel Aurora B kinase inhibitor.
| Parameter | Vehicle Control | Compound S6 (50 mg/kg) | Compound S6 (100 mg/kg) |
| Tumor Volume (mm³) | 1250 ± 150 | 750 ± 120 | 450 ± 100 |
| Tumor Growth Inhibition (%) | - | 40% | 64% |
| Phospho-Histone H3 (Ser10) Inhibition (%) | - | 55% | 80% |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the methodology for evaluating the in vivo anticancer efficacy of a benzofuran derivative using a human tumor xenograft model in nude mice.[1]
-
Cell Culture and Animal Model: Human cancer cells (e.g., QGY-7401 liver cancer cells) are cultured in an appropriate medium until they reach the logarithmic growth phase. Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Implantation: A suspension of 2 x 106 cancer cells in 0.2 mL of serum-free medium is subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reach a volume of 100-150 mm³, the mice are randomly assigned to treatment and control groups. The benzofuran compound (e.g., Compound S6) is administered intraperitoneally at specified doses (e.g., 50 mg/kg and 100 mg/kg) daily for a set period (e.g., 21 days). The vehicle control group receives the same volume of the carrier solvent.
-
Efficacy Evaluation: Tumor volume is measured every three days using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Biomarker Analysis: Tumor tissues are collected for immunohistochemical analysis of biomarkers such as phospho-histone H3 (Ser10) to confirm the mechanism of action of the drug.[1]
Signaling Pathway: Aurora B Kinase Inhibition
The anticancer effect of Compound S6 is attributed to its inhibition of Aurora B kinase, a crucial enzyme in cell division.
Caption: Inhibition of Aurora B Kinase by a Benzofuran Compound.
Anti-Inflammatory Applications
Benzofuran derivatives have shown significant anti-inflammatory properties in various in vivo models. These compounds can modulate key inflammatory pathways, such as NF-κB and MAPK, and reduce the production of pro-inflammatory mediators.[2][3]
Quantitative Data Summary: Anti-Inflammatory Efficacy
The following table presents data from a study on fluorinated benzofuran derivatives in a zymosan-induced air pouch model of inflammation.[4]
| Treatment Group | Total Cell Count (x 10⁶ cells/pouch) | Prostaglandin E₂ (PGE₂) Level (pg/mL) |
| Control (Zymosan only) | 15.2 ± 1.8 | 2500 ± 300 |
| Benzofuran Derivative 2 | 8.5 ± 1.1 | 1500 ± 200 |
| Benzofuran Derivative 3 | 9.1 ± 1.2 | 1650 ± 220 |
| Benzofuran Derivative 5 | 10.3 ± 1.5 | 2300 ± 280 |
| Benzofuran Derivative 6 | 8.8 ± 1.0 | 1400 ± 180 |
| p < 0.05 compared to the control group. |
Another study on the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) demonstrated significant anti-inflammatory activity in a chronic inflammation model.[5]
Experimental Protocol: Zymosan-Induced Air Pouch Model
This protocol describes the induction of localized inflammation to evaluate the anti-inflammatory effects of benzofuran compounds.[4]
-
Air Pouch Creation: An air pouch is formed on the dorsal side of mice by subcutaneous injection of sterile air. The pouch is maintained by subsequent air injections every two to three days.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of zymosan (a yeast cell wall component) into the air pouch.
-
Compound Administration: The benzofuran derivatives are co-administered with zymosan into the air pouch.
-
Exudate Collection and Analysis: After a specific time (e.g., 24 hours), the mice are euthanized, and the exudate from the air pouch is collected. The total number of inflammatory cells (leukocytes) in the exudate is counted. The levels of pro-inflammatory mediators, such as prostaglandin E₂ (PGE₂), are measured using ELISA.[4]
Signaling Pathway: NF-κB and MAPK Inhibition
A piperazine/benzofuran hybrid compound, 5d, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3]
Caption: Inhibition of NF-κB and MAPK Pathways by a Benzofuran Compound.
Neuroprotective Applications
Benzofuran-containing compounds have demonstrated significant neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. These compounds can act through multiple mechanisms, including antioxidant effects, modulation of neuroinflammation, and regulation of key enzymes involved in neurotransmission.[6]
Quantitative Data Summary: Neuroprotective Efficacy
The benzofuran-containing selenium compound, TFSeB, has shown promising protective effects in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[6]
| Parameter | STZ-Induced Model | TFSeB Treated |
| Acetylcholinesterase (AChE) Activity | Increased | Normalized |
| Monoamine Oxidase B (MAO-B) Activity | Increased | Reduced |
| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Increased |
| Nuclear Factor Erythroid 2 (NRF2) | Decreased | Increased |
| Nuclear Factor Kappa B (NF-κB) | Increased | Decreased |
| Interleukin-6 (IL-6) | Increased | Decreased |
| Glycogen Synthase Kinase 3 Beta (GSK3B) | Increased | Decreased |
Experimental Protocol: STZ-Induced Alzheimer's Disease Model
This protocol details the induction of an Alzheimer's-like pathology in mice to assess the efficacy of neuroprotective compounds.[6]
-
Animal Model: Male Swiss mice are used for the study.
-
Induction of Disease Model: A neurotoxicant, streptozotocin (STZ), is administered intracerebroventricularly to induce a condition that mimics many of the pathological features of Alzheimer's disease, including oxidative stress, neuroinflammation, and cognitive deficits.
-
Compound Administration: The test compound, TFSeB, is administered to the mice, typically through oral gavage, for a specified duration following STZ injection.
-
Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the Morris water maze or object recognition tests to evaluate learning and memory.
-
Biochemical and Molecular Analysis: After the behavioral tests, the mice are euthanized, and their brains are collected for analysis. Key markers of neurodegeneration, oxidative stress, and neuroinflammation are measured in brain homogenates. This includes the activity of enzymes like AChE and MAO-B, and the levels of proteins such as BDNF, NRF2, NF-κB, IL-6, and GSK3B.[6]
Experimental Workflow: Neuroprotective Efficacy Evaluation
The following diagram illustrates the workflow for evaluating the in vivo neuroprotective effects of a benzofuran compound.
Caption: Workflow for In Vivo Neuroprotective Efficacy Testing.
References
- 1. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijbcp.com [ijbcp.com]
- 6. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran Reveals Insufficient Data for Comparative Inhibitor Guide
A comprehensive review of available scientific literature and databases indicates that there is currently insufficient information to conduct a head-to-head comparison of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran with known inhibitors.
While the compound this compound has been identified, its primary characterization in the public domain is as a phytoalexin—a substance produced by plants in response to stress or infection.[1][2][3] It is also noted for its application in the flavor and fragrance industry due to its specific olfactory properties.[4]
A thorough search for its biological activity, specifically as an inhibitor of a particular enzyme or receptor, did not yield any quantitative data, such as IC50 or Ki values, which are essential for a comparative analysis. The broader chemical class of benzofurans, to which this compound belongs, is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] However, the specific inhibitory profile of this compound has not been detailed in the available literature.
Without a defined biological target and associated inhibitory data for this compound, it is not feasible to select appropriate known inhibitors for a meaningful head-to-head comparison. Consequently, the development of a comparison guide that includes quantitative data tables, detailed experimental protocols, and relevant signaling pathway diagrams, as requested, cannot be fulfilled at this time.
Further research and experimental studies are required to first elucidate the specific biological targets and inhibitory activity of this compound. Such foundational data would be a prerequisite for any subsequent comparative analysis against other established inhibitors.
References
Confirming Target Engagement of Novel Benzofuran Compounds in Cellular Models: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of key methodologies for confirming the cellular target engagement of novel compounds, using the phytoalexin 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran as a representative example of a molecule with an uncharacterized mechanism of action. As a phytoalexin, this compound is likely involved in cellular stress and defense pathways, potentially interacting with key signaling proteins such as kinases.[1][2][3][4] This document outlines and contrasts three robust techniques for target identification and validation: the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Kinobeads-based competitive binding assays.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is critical for the validation of a compound's mechanism of action. The table below summarizes the key characteristics of three widely used methods to facilitate this decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Kinobeads Competition Binding |
| Principle | Ligand binding increases the thermal stability of the target protein.[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is disrupted by compound binding.[7][8][9][10][11] | Competitive binding of a compound against a broad spectrum of immobilized kinase inhibitors (kinobeads) for endogenous kinases in a cell lysate.[12][13][14] |
| Cellular Context | Intact cells or cell lysates.[6][15] | Intact cells.[7][8][9][11] | Cell lysates.[12][13][14] |
| Target Requirement | No modification of the target protein is needed.[5][6] | Requires genetic fusion of the target protein with NanoLuc luciferase.[9][10] | Endogenous kinases that can bind to the kinobeads matrix.[13][14] |
| Compound Requirement | No specific properties required. | Must be cell-permeable. | No specific properties required. |
| Readout | Western blot or mass spectrometry to quantify soluble protein.[5][15] | Ratiometric measurement of BRET signal.[9] | Mass spectrometry-based quantification of proteins bound to beads.[12][14] |
| Key Advantages | Label-free, applicable to endogenous proteins.[6] | Real-time measurement in live cells, high sensitivity.[10][11] | Unbiased screening of a large number of endogenous kinases.[13][14] |
| Key Limitations | Lower throughput, not all proteins show a thermal shift.[16] | Requires genetic engineering of cells, potential for steric hindrance by the tag. | Limited to ATP-competitive binders, performed in lysates which may not fully reflect the cellular environment.[13] |
| Typical Data Output | Melt curves and isothermal dose-response curves.[5][15] | IC50 curves for compound binding affinity.[8][10] | IC50 values for competition against a panel of kinases.[12][14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[5][6][17]
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Materials:
-
Cell line expressing the protein of interest.
-
This compound.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies specific to the target protein.
-
Reagents for Western blotting.
-
Thermal cycler.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time.
-
Heating Step: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[5] Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[5]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze by Western blot using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET Target Engagement Assay
This protocol is based on the principles of NanoBRET technology.[7][8][9][10]
Objective: To quantify the binding affinity of this compound to a specific target protein in live cells.
Materials:
-
HEK293 cells transiently or stably expressing the target protein fused to NanoLuc luciferase.
-
NanoBRET tracer specific for the target protein.
-
This compound.
-
Opti-MEM I Reduced Serum Medium.
-
NanoBRET Nano-Glo Substrate.
-
Plate reader capable of measuring BRET.
Procedure:
-
Cell Preparation: Harvest cells expressing the NanoLuc-target fusion protein and resuspend in Opti-MEM.
-
Compound and Tracer Addition: Dispense cells into a white-bottom 96-well plate. Add the NanoBRET tracer at a concentration close to its EC50 value. Add serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.[9]
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.
-
BRET Measurement: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinobeads Competition Binding Assay
This protocol is a generalized procedure based on established kinobeads workflows.[12][13][14]
Objective: To identify the kinase targets of this compound from a complex cell lysate.
Materials:
-
Cell line of interest.
-
Lysis buffer with phosphatase and protease inhibitors.
-
This compound.
-
Kinobeads slurry.
-
Wash buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS equipment and software for proteomic analysis.
Procedure:
-
Lysate Preparation: Lyse cultured cells and clarify the lysate by centrifugation. Determine the protein concentration.
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound or vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow kinases to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. Determine the proteins that are competitively displaced by the compound in a dose-dependent manner to identify potential targets.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade for a phytoalexin.
CETSA Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural Product Description|5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran [sinophytochem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Benchmarking the Antioxidant Activity of Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of benzofuran derivatives, offering a comparative overview of their performance in various in vitro assays. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Benzofuran scaffolds have emerged as a promising pharmacophore in the design of novel antioxidant agents.[1] This document summarizes key experimental data, details widely-used experimental protocols, and explores a putative mechanism of action to aid researchers in the evaluation and development of benzofuran-based antioxidants.
Comparative Antioxidant Activity: A Tabular Summary
The antioxidant capacity of benzofuran derivatives is frequently evaluated using a variety of assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater antioxidant potency. The following tables summarize the reported antioxidant activities of several benzofuran derivatives.
Table 1: DPPH Radical Scavenging Activity of Benzofuran Derivatives
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method for screening the radical scavenging activity of compounds.
| Compound/Derivative | Structure | IC50 (µM) | Reference Compound (IC50, µM) | Source |
| Mulberrofuran H | 2-(3,5-dihydroxyphenyl)-5-hydroxybenzofuran | 4.45 ± 0.55 | L-ascorbic acid (not specified) | [2] |
| Moracin C | 2-(3,5-dihydroxyphenyl)-6-hydroxybenzofuran | Inhibition of 73% at 10 µM | Not specified | [3] |
| Moracin M | 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran | Inhibition of 69% at 10 µM | Not specified | [3] |
| 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | - | Inhibition of 89% at 10 µM | Not specified | [3] |
| Substituted Benzofuran Derivative 6a | See source for structure | % Antioxidant Activity: 78.3 (50 µg/ml), 85.6 (100 µg/ml), 92.4 (200 µg/ml) | L-ascorbic acid | [4] |
| Substituted Benzofuran Derivative 6b | See source for structure | % Antioxidant Activity: 75.1 (50 µg/ml), 82.3 (100 µg/ml), 89.7 (200 µg/ml) | L-ascorbic acid | [4] |
| Substituted Benzofuran Derivative 6d | See source for structure | % Antioxidant Activity: 79.2 (50 µg/ml), 86.4 (100 µg/ml), 93.1 (200 µg/ml) | L-ascorbic acid | [4] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC50: 0.18 (in Methanol) | Trolox (rIC50: 0.41) | |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC50: 0.31 (in Methanol) | Trolox (rIC50: 0.41) | |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC50: 0.25 (in Methanol) | Trolox (rIC50: 0.41) |
Note: rIC50 represents the relative IC50 value.
Table 2: ABTS Radical Scavenging Activity of Benzofuran Derivatives
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation. Data is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzofuran Derivatives
The FRAP assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
Specific, comparative FRAP values for a broad spectrum of benzofuran derivatives are not extensively tabulated in the current literature. This presents an opportunity for further research to expand the comparative dataset.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the reliable comparison of different compounds. The following are detailed protocols for the key assays mentioned above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds
-
Positive control (e.g., L-ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the benzofuran derivatives and a positive control in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of an equal volume of the test sample or control solution. A blank containing methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of working solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the test sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
Phosphate buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Treatment: Treat the cells with various concentrations of the benzofuran derivatives or a control for 1 hour.
-
Probe loading: Wash the cells with PBS and then incubate with DCFH-DA solution.
-
Induction of oxidative stress: Add AAPH to induce the generation of peroxyl radicals.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the antioxidant activity of benzofuran derivatives.
Putative Signaling Pathway: Nrf2 Activation
A plausible mechanism by which benzofuran derivatives may exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.
Caption: Proposed mechanism of Nrf2 activation by benzofuran derivatives to enhance cellular antioxidant defenses.
Conclusion
The available data indicates that benzofuran derivatives represent a versatile and potent class of antioxidant compounds. Their efficacy is influenced by the substitution patterns on the benzofuran ring, with hydroxyl groups generally enhancing activity. While the DPPH assay is widely reported, there is a need for more comprehensive comparative data from other assays such as ABTS and FRAP to enable a more thorough structure-activity relationship analysis. The potential of these compounds to modulate the Nrf2 signaling pathway highlights a promising avenue for therapeutic intervention in oxidative stress-related diseases. The standardized protocols and comparative data presented in this guide are intended to facilitate further research and development of this important class of molecules.
References
Comparative Docking Analysis of Benzofuran Analogs Across Key Protein Targets: A Guide for Researchers
A deep dive into the in-silico performance of benzofuran derivatives, this guide offers a comparative analysis of their docking efficiencies against prominent protein targets implicated in cancer and infectious diseases. Supported by experimental data from recent studies, we provide a structured overview of binding affinities, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in this promising area of medicinal chemistry.
Benzofuran, a heterocyclic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding interactions and affinities of these compounds with their biological targets, thereby guiding the synthesis and development of more potent therapeutic agents.[3][4] This guide synthesizes findings from multiple studies to present a comparative view of the docking performance of various benzofuran analogs.
Performance Comparison: Benzofuran Analogs vs. Target Proteins
The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of different benzofuran derivatives against key protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated target in oncology, and numerous benzofuran derivatives have been investigated for their inhibitory potential against it.[5][6]
| Compound ID/Name | Role | Binding Energy (kcal/mol) | Predicted Inhibition Constant (pKi/IC50) | Key Interacting Residues |
| BENZ-0454 | Test Compound | -10.2 | - | Thr766, Asp831[7] |
| BENZ-0143 | Test Compound | -10.0 | - | Asp831, Thr766[7] |
| BENZ-1292 | Test Compound | -9.9 | - | Asp831, Thr766[7] |
| BENZ-0335 | Test Compound | -9.8 | - | Asp831, Thr766[7] |
| 6-Methyl-2,3-diphenyl-1-benzofuran | Test Compound | -9.8 | 6.8 µM | Leu718, Val726, Ala743, Met793, Leu844[5] |
| Gefitinib | Known Inhibitor | -10.5 | 0.9 µM | Leu718, Val726, Lys745, Thr790, Met793, Asp855[5] |
| Erlotinib | Known Inhibitor | -10.2 | 1.2 µM | Leu718, Val726, Lys745, Cys797, Leu844, Asp855[5] |
| Compound 10d | Test Compound | - | 29.3 nM (IC50) | -[6] |
| Compound 10e | Test Compound | - | 31.1 nM (IC50) | -[6] |
Tubulin
Tubulin is a critical protein involved in cell division, making it an attractive target for anticancer drugs. Several benzofuran-chalcone hybrids have shown potential as tubulin polymerization inhibitors.[8][9]
| Compound ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (IC50) |
| 3i | - | 5.51 x 10⁻⁵ µM[8] |
| 3j | - | 8.85 x 10⁻³ µM[8] |
| 3o | - | 1.76 x 10⁻⁴ µM[8] |
NarL (Nitrate/Nitrite Response Regulator)
NarL is a transcriptional regulatory protein in Mycobacterium tuberculosis, making it a target for the development of new anti-tubercular drugs.[10]
| Compound ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant | Key Interactions |
| C1 | -6.99 | 7.54 µM | Nitro group forms hydrogen bond with Asp16; bromine atom and carboxylate group show hydrophobic interaction.[10] |
| C3 | -3.76 | 940 µM | -[10] |
| Natural Phospho-donors | -3.32 to -3.93 | 1.31 mM to 3.67 mM | Bind to the active site.[10] |
Experimental Protocols: A Look at the Methodology
The in-silico docking studies cited in this guide generally follow a standardized workflow, which is crucial for the reproducibility and validation of the results.
Molecular Docking Workflow
A typical molecular docking study involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[5] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added to the protein structure.[5]
-
Ligand Preparation: The 2D structures of the benzofuran analogs are drawn using chemical drawing software like ChemDraw.[4][11] These are then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[5]
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina.[3][5] The software calculates the binding energy for multiple possible conformations (poses) of the ligand within the receptor's active site.
-
Results Analysis: The output files are analyzed to identify the binding pose with the lowest (most favorable) binding energy.[5] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[5]
Visualizing the Process and Pathways
To better understand the experimental and biological context of these docking studies, the following diagrams illustrate a generalized workflow and a relevant signaling pathway.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Simplified EGFR signaling pathway with inhibitor action.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jazindia.com [jazindia.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Benzofuran Derivatives for Drug Discovery Professionals
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged structure in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, have consistently demonstrated a broad spectrum of potent biological activities.[2][3][4] This guide offers an in-depth, comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various benzofuran derivatives, supported by experimental data and detailed protocols to empower researchers in the field of drug development.
The Benzofuran Core: A Versatile Foundation for Bioactivity
The inherent physicochemical properties of the benzofuran nucleus, including its planarity, aromaticity, and ability to engage in various intermolecular interactions, make it an ideal starting point for the design of novel therapeutic agents.[5][6] The strategic modification of this core with different functional groups allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile. This guide will explore how these structural modifications influence the bioactivity of benzofuran derivatives in three critical therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[9][10]
Quantitative Assessment of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potency of a compound. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines, providing a basis for comparative evaluation.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [1] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [11] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [1] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [1] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [1][12] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [1][12] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent | [11] |
| Benzofuran Hybrids | Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [8][11] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [8][11] | |
| Benzofuran-based chalcone | Compound 4g | HCC1806 (Breast) | 5.93 | [10] |
| Compound 4g | HeLa (Cervical) | 5.61 | [10] | |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [8] |
| 28g | HCT-116 (Colon) | 5.20 | [8] | |
| Oxindole-Benzofuran | 22d | MCF-7 (Breast) | 3.41 | [8] |
| 22f | MCF-7 (Breast) | 2.27 | [8] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzofuran derivatives is intrinsically linked to their substitution patterns.[5][7] For instance, the introduction of halogens, particularly bromine, at specific positions on the benzofuran ring has been shown to enhance cytotoxicity.[11] Furthermore, the hybridization of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine and chalcone, has led to the development of highly potent anticancer agents.[7][10] These hybrid molecules often exhibit synergistic effects, targeting multiple pathways involved in cancer progression.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[1][10]
Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification and analysis of benzofuran compounds, which are pivotal structural motifs in many pharmaceuticals and biologically active molecules. Ensuring the accuracy, precision, and reliability of analytical methods for these compounds is critical for quality control, impurity profiling, and pharmacokinetic studies. This document outlines key performance parameters of common analytical techniques, details experimental protocols, and provides a general workflow for method validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for benzofuran compounds is contingent on the specific analytical requirements, including the analyte's physicochemical properties (e.g., volatility, thermal stability), the sample matrix, and the desired sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful and widely used techniques.
Below is a summary of typical validation parameters for the analysis of various benzofuran derivatives using these methods.
Table 1: Comparative Performance for 2-Acetyldibenzofuran Analysis
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.01 - 20 | 0.001 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 100.2 | 98.9 - 101.5 | 99.8 - 101.1 |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL | N/A |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL | N/A |
Data compiled from representative methods for structurally similar aromatic ketones.
Table 2: HPLC-UV Method Performance for Various Benzofuran Derivatives
| Compound | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 2-(2-thienyl)benzofuran | 1 - 100 | >0.999 | 0.05 | 0.15 |
| Benzofuran-2-ylmethanethiol | 5 - 100 | >0.999 | 1-10 ng/mL | 5-30 ng/mL |
| Carbofuran | 7.5 - 75 | 0.999 | 1.31 | 3.97 |
| Vilazodone | 1 - 64 (ng/mL) | >0.99 | N/A | N/A |
These values are representative and may vary depending on the specific compound and analytical conditions.
Table 3: Comparison of a Newly Developed HPLC-UV Method with a Traditional UV-Vis Method for 3-Benzylidene-2-benzofuran-1-one Quantification
| Parameter | New HPLC-UV Method | Traditional UV-Vis Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | 0.9952 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 95.2% - 104.5% | 98.0% - 102.0% |
| Precision (% RSD) - Repeatability | ≤ 0.8% | ≤ 2.5% | ≤ 1.0% |
| LOD (µg/mL) | 0.05 | 0.5 | - |
| LOQ (µg/mL) | 0.15 | 1.5 | - |
| Specificity | High (Separates analyte from impurities) | Low (Prone to interference) | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
The HPLC-UV method demonstrates superior performance characteristics for the quantification of 3-Benzylidene-2-benzofuran-1-one.
Experimental Protocols
Detailed methodologies for validated analytical techniques are crucial for reproducibility.
High-Performance Liquid Chromatography (HPLC-UV) for 2-Acetyldibenzofuran
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : A stock solution of 2-Acetyldibenzofuran (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Acetyldibenzofuran
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 280 °C.
-
Oven Temperature Program : Initial temperature of 150 °C held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min and held for 5 minutes.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 50-350.
-
Selected Ion Monitoring (SIM) : For quantification, monitor the molecular ion (m/z 210) and a characteristic fragment ion
-
A Comparative Analysis of Benzofuran Derivatives on Monoamine Transporter Activity
Introduction: Benzofuran derivatives represent a significant class of psychoactive compounds, many of which exert their effects by modulating monoamine neurotransmission. These compounds often act as potent inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, which are crucial for regulating synaptic concentrations of these key neurotransmitters. This guide provides a comparative overview of the in vitro effects of several prominent benzofuran derivatives, presenting key experimental data and methodologies to aid researchers in drug development and neuroscience.
Comparative Monoamine Transporter Inhibition
The primary mechanism of action for many benzofuran derivatives is the inhibition of monoamine reuptake. The following table summarizes the in vitro inhibition constants (IC₅₀) for a selection of these compounds at human SERT, DAT, and NET. Lower IC₅₀ values indicate greater potency.
Table 1: In Vitro Inhibition of Monoamine Transporters by Benzofuran Derivatives (IC₅₀, nM)
| Compound | SERT (IC₅₀, nM) | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT/DAT Ratio | SERT/NET Ratio |
| 5-APB | 222 | 117 | 471 | 1.90 | 0.47 |
| 5-MAPB | 80 | 250 | 450 | 0.32 | 0.18 |
| 6-APB | 129 | 113 | 993 | 1.14 | 0.13 |
Data compiled from various in vitro studies on human monoamine transporters.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. Understanding these protocols is essential for interpreting the results and designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).
Protocol Outline:
-
Preparation of Cell Membranes: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human SERT, DAT, or NET.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) and varying concentrations of the unlabelled benzofuran derivative (the competitor).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes). This provides a functional measure of transporter inhibition.
Protocol Outline:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents. The brain tissue is homogenized and purified by centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the benzofuran derivative or a vehicle control.
-
Initiation of Uptake: Uptake is initiated by adding a low concentration of a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-serotonin).
-
Termination: The uptake reaction is terminated after a short period (typically a few minutes) by rapid filtration, washing away the extracellular radiolabel.
-
Quantification: The amount of radiolabel taken up by the synaptosomes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the benzofuran derivative that inhibits 50% of the specific uptake (IC₅₀) is determined by analyzing the dose-response curve.
Monoamine Signaling Pathway
Benzofuran derivatives primarily act at the presynaptic terminal to block the reuptake of monoamines (Serotonin, Dopamine, Norepinephrine) from the synaptic cleft. This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.
Disclaimer: This guide is intended for informational and research purposes only. The compounds discussed may have complex pharmacological profiles and potential for abuse. All research should be conducted in accordance with applicable laws and regulations.
Safety Operating Guide
Navigating the Safe Disposal of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, a benzofuran derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Key Compound Data
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 64165-99-7 | [8][9][10] |
| Chemical Formula | C13H14O3 | [8][9] |
| Molecular Weight | 218.25 g/mol | [8][9] |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[11]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from potential splashes.[11]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.[4][6]
-
Classification: Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware, and any spill cleanup materials.[7][11]
-
Segregation: Do not mix this waste with other waste streams. Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any dangerous chemical reactions.[6][7]
III. Waste Collection and Labeling
Proper containment and labeling are crucial for ensuring the safety of all laboratory personnel and waste handlers.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition with a secure lid.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste."[6][7] The label must also include:
IV. Storage and Disposal
Safe storage and professional disposal are the final steps in the waste management process.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[4] Ensure the storage location is compliant with institutional and regulatory guidelines.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management service.[4][11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][13]
-
Empty Containers: Any empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional protocols, which may allow for disposal in the regular trash.[7][13]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Natural Product Description|5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran [sinophytochem.com]
- 9. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 64165-99-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (CAS No. 64165-99-7). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[6][7]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][9] | To protect eyes from splashes. |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves.[10][11] PVA gloves are also effective against a broad range of organic compounds.[10][12] | To prevent skin contact. Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[9] |
| Body Protection | A standard laboratory coat (Nomex® or cotton is recommended).[9] | To protect clothing and skin from spills. |
| Footwear | Closed-toe and closed-heel shoes.[6][9] | To protect feet from spills. |
| Respiratory Protection | Required when dusts are generated or if working outside of a fume hood.[3] | To prevent inhalation of the compound. |
Engineering Controls
Proper ventilation is critical to minimize inhalation exposure.
| Control | Specification | Rationale |
| Ventilation | All handling and disposal procedures must be conducted in a certified chemical fume hood.[6][8] | To prevent inhalation of vapors or dust and contain any potential spills. |
Handling and Storage
Adherence to proper handling and storage protocols is essential for laboratory safety.
| Aspect | Procedure |
| General Handling | Avoid contact with skin and eyes.[7] Do not taste or smell the chemical.[7] Wash hands thoroughly after handling.[13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents. |
| Spill Management | For small spills within a chemical fume hood, absorb with an inert material (e.g., vermiculite, sand).[8] Collect the absorbed material in a sealed, designated hazardous waste container.[8] For large spills, evacuate the area and contact the institutional environmental health and safety (EHS) office.[8] |
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as hazardous chemical waste.[8] Dispose of in a designated "Organic Liquid" or "Solid Waste" container.[6] |
| Contaminated Materials | Any materials (e.g., gloves, absorbent paper) contaminated with the compound should be placed in a sealed hazardous waste container for disposal.[8] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. This compound | 64165-99-7 | PCA16599 [biosynth.com]
- 2. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. glovesnstuff.com [glovesnstuff.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
